molecular formula C11H14INO2 B131921 tert-butyl N-(4-iodophenyl)carbamate CAS No. 159217-89-7

tert-butyl N-(4-iodophenyl)carbamate

Cat. No.: B131921
CAS No.: 159217-89-7
M. Wt: 319.14 g/mol
InChI Key: CGALRQWBJFDAKN-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-iodophenyl)carbamate is a useful research compound. Its molecular formula is C11H14INO2 and its molecular weight is 319.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGALRQWBJFDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378593
Record name tert-butyl N-(4-iodophenyl)carbamate
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Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159217-89-7
Record name tert-butyl N-(4-iodophenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159217-89-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in organic synthesis and drug discovery. The document details the core synthetic pathway, experimental protocols, and relevant characterization data.

Overview and Core Synthesis

The principal and most direct method for the synthesis of this compound involves the protection of the amino group of 4-iodoaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. The Boc group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions.

The reaction proceeds via the nucleophilic attack of the amino group of 4-iodoaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in an organic solvent and may be facilitated by the use of a base to deprotonate the amine, although it can often proceed without one.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the Boc protection of anilines.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-Iodoaniline This compound 4-Iodoaniline->this compound + Di-tert-butyl dicarbonate (Solvent, Base (optional)) Di-tert-butyl dicarbonate

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PurityNotes
4-Iodoaniline219.04≥98%
Di-tert-butyl dicarbonate (Boc₂O)218.25≥97%
Tetrahydrofuran (THF), anhydrous72.11Other solvents like DCM can be used.
Triethylamine (optional base)101.19≥99%
Saturated aqueous NaHCO₃ solutionFor workup.
BrineFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37For drying.
Ethyl acetate88.11For chromatography.
Hexane86.18For chromatography.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 eq).

  • Dissolution: Dissolve the 4-iodoaniline in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If a base is used, add triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.

Experimental Workflow Diagram:

G cluster_workflow Experimental Workflow A Dissolve 4-iodoaniline in THF B Add Di-tert-butyl dicarbonate A->B C Stir at room temperature (12-24h) B->C D Monitor by TLC C->D E Concentrate in vacuo D->E Reaction complete F Aqueous workup (NaHCO3, Brine) E->F G Dry over MgSO4 F->G H Purify by column chromatography G->H I Characterize the product H->I

Caption: A typical experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
IUPAC NameThis compound[1]
CAS Number159217-89-7[1]
Molecular FormulaC₁₁H₁₄INO₂[1]
Molecular Weight319.14 g/mol [1]
AppearanceWhite to off-white solid
Melting Point103-106 °C

Table 2: Typical Reaction Conditions and Yield

ParameterValue
Stoichiometry4-Iodoaniline (1.0 eq), Boc₂O (1.1 eq)
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
Typical Yield85-95% (after purification)

Characterization Data

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.59 (d, J = 8.8 Hz, 2H, Ar-H), 7.19 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH), 1.52 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.5, 137.9, 137.7, 120.5, 84.4, 80.8, 28.3.
IR (KBr) ν (cm⁻¹): 3320 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, carbamate), 1580 (N-H bend), 1520 (aromatic C=C stretch), 1240, 1160 (C-O stretch).[2]
Mass Spec (GC-MS) m/z: 319 (M⁺), 263, 219, 192, 164, 91, 57.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the iodo group allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse functionalities. The Boc-protected amine provides a stable handle that can be deprotected at a later synthetic stage to allow for further derivatization, such as amide bond formation. This versatility makes it a valuable intermediate for the construction of libraries of compounds for screening in drug discovery programs.

References

The Strategic Role of tert-Butyl N-(4-iodophenyl)carbamate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(4-iodophenyl)carbamate, also known as N-Boc-4-iodoaniline, is a versatile and pivotal building block in contemporary organic synthesis. Its unique structural features—a Boc-protected aniline and a reactive aryl iodide moiety—make it an invaluable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The Boc (tert-butyloxycarbonyl) group serves as an effective protecting group for the aniline nitrogen, preventing unwanted side reactions and allowing for precise chemical manipulation. The carbon-iodine bond is the key to its synthetic utility, providing a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the role of this compound in three of the most significant C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Core Applications in Cross-Coupling Reactions

The reactivity of the C-I bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the synthesis of biaryls, arylamines, and arylalkynes, which are prevalent motifs in a vast array of biologically active molecules and functional materials.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction to yield N-Boc-protected biarylamines, which are precursors to a wide range of complex molecules.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1) / XPhos (3)K₃PO₄Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801288

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), Potassium carbonate (2.0 equiv), Toluene/Ethanol/Water (4:1:1 mixture).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup reagents Add this compound, Phenylboronic acid, Pd(PPh3)4, K2CO3 start->reagents 1 inert Establish Inert Atmosphere (Ar) reagents->inert 2 solvent Add Degassed Solvents inert->solvent 3 reaction Heat to 80°C for 12h solvent->reaction 4 workup Aqueous Workup & Extraction reaction->workup 5 purification Column Chromatography workup->purification 6 product N-Boc-4-aminobiphenyl purification->product 7

Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is instrumental in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This compound serves as an excellent electrophile in these transformations.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol% Pd)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100895
2AnilinePd(OAc)₂ (2)P(tBu)₃ (4)Cs₂CO₃Dioxane1101888
3BenzylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1001291

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials: this compound (1.0 equiv), Morpholine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv), BINAP (0.015 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous toluene, followed by this compound and morpholine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring by GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure and purify by flash chromatography.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch + HNR2 PdII_Amine [Ar-Pd(II)-N(H)R2(L2)]+ Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)-NR2(L2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Formation of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable in materials science and as intermediates in the synthesis of complex natural products.

Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF25694
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)i-Pr₂NHToluene60890
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (1)PiperidineDMF501085

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv), Copper(I) iodide (0.01 equiv), Triethylamine, Anhydrous THF.

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling cluster_relationship Sonogashira Coupling Key Relationships Aryl_Iodide tert-Butyl N-(4-iodophenyl)carbamate Product N-Boc-4-(alkynyl)aniline Aryl_Iodide->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Product Catalyzes Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Co-catalyzes Base Amine Base (e.g., Et3N) Base->Product Activates Alkyne

References

tert-butyl N-(4-iodophenyl)carbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in modern organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as N-Boc-4-iodoaniline, is a carbamate-protected derivative of 4-iodoaniline. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in a variety of chemical transformations.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Synonyms: N-Boc-4-iodoaniline, tert-Butyl (4-iodophenyl)carbamate, (4-Iodo-phenyl)carbamic acid tert-butyl ester[1]

  • CAS Number: 159217-89-7[1]

  • Molecular Formula: C₁₁H₁₄INO₂[1]

  • Molecular Weight: 319.14 g/mol [1]

  • SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)I[1]

The structure of this compound is characterized by a central phenyl ring substituted with an iodine atom at the para position and a Boc-protected amino group.

Physicochemical and Computed Properties:

The following tables summarize the key physicochemical and computed properties of this compound.

PropertyValueReference
Physical State Solid
Melting Point 146-147 °C
Purity Typically ≥98%
Monoisotopic Mass 319.00693 Da[1]
XLogP3 4.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 38.3 Ų[1]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. Based on the spectra of analogous compounds like tert-butyl N-(4-bromophenyl)carbamate, the following chemical shifts (in ppm, relative to TMS) are anticipated in a solvent like CDCl₃:

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
Aromatic (2H)Doublet~ 7.5
Aromatic (2H)Doublet~ 7.2
NHSinglet~ 6.5
tert-butyl (9H)Singlet~ 1.5

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. Predicted chemical shifts are as follows:

CarbonApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 152
Aromatic (C-N)~ 138
Aromatic (C-I)~ 85
Aromatic (CH)~ 138, 120
tert-butyl (quaternary)~ 81
tert-butyl (methyl)~ 28

IR (Infrared) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers (cm⁻¹):

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching~ 3350
C-H (aromatic)Stretching~ 3100-3000
C-H (aliphatic)Stretching~ 2980-2850
C=O (carbamate)Stretching~ 1710-1680
N-HBending~ 1530
C-NStretching~ 1240
C-IStretching~ 600-500

Mass Spectrometry (MS):

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 319. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.

Experimental Protocols

This compound is a crucial building block in multi-step organic syntheses. A prominent application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Materials: 4-iodoaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or another suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent.

  • Procedure:

    • Dissolve 4-iodoaniline in the chosen solvent in a round-bottom flask.

    • Add the base (e.g., 1.2 equivalents of triethylamine).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Compound

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound as the aryl halide partner. This reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds. A notable example of this application is in the synthesis of the clinical candidate Brensocatib.[2][3]

  • Materials: this compound, an arylboronic acid or arylboronic ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium carbonate), and a suitable solvent system (e.g., dioxane and water).[2]

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., 0.01-0.05 equivalents), and the base (e.g., 2 equivalents).

    • Add the degassed solvent system (e.g., a 2:1 mixture of dioxane and water).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Development and Medicinal Chemistry

The primary utility of this compound in drug development lies in its role as a versatile synthetic intermediate. The presence of the iodine atom and the Boc-protected amine allows for sequential and site-selective modifications.

  • Suzuki-Miyaura Coupling: As detailed in the experimental protocol, the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions to form biaryl structures.[2] Biaryl motifs are prevalent in a wide range of biologically active molecules and approved drugs.

  • Other Cross-Coupling Reactions: Beyond Suzuki coupling, the aryl iodide can participate in other important C-C and C-N bond-forming reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

  • Synthesis of Complex Molecules: The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized, for instance, through amide bond formation. This sequential reactivity makes this compound a valuable building block for the synthesis of complex pharmaceutical ingredients.

  • Precursor to Biologically Active Compounds: While the direct biological activity of this compound is not extensively reported, it serves as a key precursor to compounds with demonstrated pharmacological effects. For example, it is a crucial intermediate in the synthesis of Brensocatib, an inhibitor of dipeptidyl peptidase 1 (DPP1) that has been investigated for the treatment of bronchiectasis.[2][3]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

synthesis_workflow cluster_synthesis Synthesis of this compound start 4-Iodoaniline reaction Boc Protection start->reaction reagents Boc₂O, Base (e.g., Et₃N) Solvent (e.g., DCM) reagents->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

suzuki_coupling_workflow cluster_suzuki Suzuki-Miyaura Cross-Coupling Reaction start_material This compound coupling_reaction Suzuki Coupling start_material->coupling_reaction boronic_acid Arylboronic Acid/Ester boronic_acid->coupling_reaction catalyst_system Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst_system->coupling_reaction workup Aqueous Workup & Extraction coupling_reaction->workup final_product Biaryl Product purification Column Chromatography workup->purification purification->final_product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

An In-depth Technical Guide to tert-Butyl N-(4-iodophenyl)carbamate: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-iodophenyl)carbamate, a pivotal building block in modern organic synthesis and medicinal chemistry. The document details its discovery and history, outlines a standard laboratory-scale synthesis protocol, and presents its key physicochemical and spectral data in a structured format. Furthermore, it explores the compound's significant applications as a versatile intermediate in the synthesis of complex organic molecules, particularly in the context of drug discovery, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of kinase inhibitors.

Introduction: A Key Intermediate Emerges

This compound, also commonly known as N-Boc-4-iodoaniline, has become an indispensable reagent in the arsenal of synthetic organic chemists. Its structure combines a readily accessible aromatic iodide, a prime substrate for a multitude of cross-coupling reactions, with a tert-butoxycarbonyl (Boc) protected aniline. This protecting group strategy is fundamental in multi-step syntheses, effectively masking the nucleophilicity of the amino group and allowing for selective transformations at the iodo-substituted position. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for complex molecule synthesis.

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the development and popularization of the Boc protecting group strategy in the mid to late 20th century. The first preparations of this compound were likely achieved through standard and now ubiquitous methods of amine protection, driven by the increasing need for functionalized and protected anilines for the burgeoning field of palladium-catalyzed cross-coupling reactions. Its commercial availability from numerous chemical suppliers underscores its importance and widespread use in both academic and industrial research.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are well-characterized, providing crucial data for its identification and use in synthesis.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄INO₂[1]
Molecular Weight 319.14 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 144-148 °C[1]
CAS Number 159217-89-7[1]
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and THF.

Table 1: Physicochemical Properties of this compound.

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.57 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 6.45 (s, 1H), 1.51 (s, 9H).
¹³C NMR (CDCl₃, 100 MHz) δ 152.4, 138.2, 137.8, 120.6, 84.2, 81.1, 28.3.
IR (KBr, cm⁻¹) 3340 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch), 1580, 1490 (C=C stretch).

Table 2: Spectroscopic Data of this compound. (Note: Spectral data are representative and may vary slightly based on the solvent and instrument used).

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is a straightforward and high-yielding reaction involving the protection of the amino group of 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 4-Iodoaniline P1 This compound R1->P1 R2 Di-tert-butyl dicarbonate (Boc)₂O R2->P1 Reagent1 Triethylamine (Et₃N) Solvent1 Dichloromethane (DCM)

Figure 1: Synthesis of this compound.
Experimental Protocol

Materials:

  • 4-Iodoaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

  • Stir the solution at room temperature.

  • To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a white solid.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the aryl iodide moiety allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing the core scaffolds of many biologically active molecules.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds A This compound B Suzuki Coupling (with Boronic Acid/Ester) A->B C Sonogashira Coupling (with Terminal Alkyne) A->C D Buchwald-Hartwig Amination (with Amine) A->D E Biaryl Structures B->E F Aryl-Alkyne Conjugates C->F G Diaryl Amines D->G

Figure 2: Key Cross-Coupling Applications.
Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The biaryl, aryl-alkyne, and diaryl amine scaffolds readily produced from this compound are common pharmacophores in a wide range of kinase inhibitors. For instance, the synthesis of novel Bcr-Abl kinase inhibitors, relevant for the treatment of chronic myeloid leukemia (CML), has utilized this starting material[2].

Experimental Example: Sonogashira Coupling in the Synthesis of a Kinase Inhibitor Precursor

A common synthetic step involves the Sonogashira coupling of this compound with a terminal alkyne to introduce a rigid linker, which can be a key structural element for binding to the kinase active site.

Protocol:

  • To a solution of this compound (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (DIEA) (2-3 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction is worked up by dilution with an organic solvent, washing with aqueous solutions to remove the base and salts, and purification by column chromatography.

This Sonogashira product can then undergo further transformations, such as deprotection of the Boc group and subsequent elaboration, to yield the final kinase inhibitor.

Relevance to Kinase Signaling Pathways

While this compound itself is not a biologically active molecule that directly interacts with signaling pathways, it is a crucial precursor for the synthesis of molecules that do. The kinase inhibitors synthesized using this building block often target key nodes in cellular signaling cascades, such as Receptor Tyrosine Kinase (RTK) pathways.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream KinaseInhibitor Kinase Inhibitor (Synthesized from This compound) KinaseInhibitor->Dimer Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Figure 3: Generic RTK Signaling Pathway Targeted by Inhibitors.

This diagram illustrates a simplified RTK signaling pathway. The binding of a growth factor induces receptor dimerization and autophosphorylation, activating downstream signaling cascades that promote cell proliferation and survival. Kinase inhibitors, synthesized using intermediates like this compound, can block the ATP-binding site of the kinase domain, thereby inhibiting autophosphorylation and abrogating the downstream signaling, which is a key therapeutic strategy in oncology.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a reliable and versatile platform for the construction of complex molecular architectures. Its importance is particularly pronounced in the field of drug discovery, where it serves as a key starting material for the synthesis of a diverse range of biologically active compounds, most notably kinase inhibitors. The straightforward synthesis, well-characterized properties, and broad utility in powerful cross-coupling reactions ensure that this compound will remain a valuable tool for researchers and scientists in the years to come.

References

An In-depth Technical Guide to the Chemistry of N-Boc-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-iodoaniline (N-Boc-4-iodoaniline) is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a Boc-protected aniline and a reactive iodine atom, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of N-Boc-4-iodoaniline, with a focus on its application in the development of therapeutic agents.

Chemical Properties

N-Boc-4-iodoaniline is a stable, solid compound with the following key properties:

PropertyValueReference
Molecular Formula C₁₁H₁₄INO₂
Molecular Weight 319.14 g/mol
Appearance Solid
Melting Point 144-148 °C
CAS Number 159217-89-7

Synthesis of N-Boc-4-iodoaniline

The most common method for the synthesis of N-Boc-4-iodoaniline involves the protection of the amino group of 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-Boc-4-iodoaniline

Materials:

  • 4-Iodoaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-iodoaniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-Boc-4-iodoaniline.

Key Cross-Coupling Reactions

The presence of the iodo group makes N-Boc-4-iodoaniline an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R

Suzuki-Miyaura Coupling Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Coupling of N-Boc-4-iodophenylalanine (Analogue) [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd nanoparticlesK₃PO₄Water3724100
2Phenylboronic AcidPd nanoparticlesK₃PO₄WaterRT2430-46

Experimental Protocol: Suzuki-Miyaura Coupling [2] Materials:

  • N-Boc-4-iodoaniline

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a Schlenk flask, combine N-Boc-4-iodoaniline (1.0 eq), arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation R'-CH=CH2 Intermediate R-CH=CH-Pd(II)-I(L2) Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Ar-CH=CH-R H-Pd(II)-I(L2) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 Product Ar-CH=CH-R' Reductive_Elimination->Product

Heck Reaction Catalytic Cycle

Quantitative Data for Heck Reaction of Iodobenzene (Analogue) [3][4]

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylateSupported PdEt₃N/Na₂CO₃NMP100-High
2n-Butyl acrylatePdCl₂ (0.2)Et₃N[bmim][PF₆]1201.599

Experimental Protocol: Heck Coupling [5] Materials:

  • N-Boc-4-iodoaniline

  • Alkene (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 eq)

  • DMF

Procedure:

  • To a Schlenk tube, add N-Boc-4-iodoaniline (1.0 eq), Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon.

  • Add DMF, the alkene, and Et₃N.

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an aryl halide with an amine.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides (Analogues) [6][7]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10095
2BenzylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene8092
3Di-n-butylamine(NHC)Pd(allyl)Cl (1)-NaOtBuDioxane7086

Experimental Protocol: Buchwald-Hartwig Amination [6] Materials:

  • N-Boc-4-iodoaniline

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 eq)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add N-Boc-4-iodoaniline and a stir bar.

  • Seal the tube, remove from the glovebox, and add toluene and the amine via syringe.

  • Place the tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Development

N-Boc-4-iodoaniline is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.

Synthesis of TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a wide range of tumors.[8] N-Boc-4-iodoaniline derivatives can be utilized in the synthesis of potent TRK inhibitors.[9][10]

TRK Signaling Pathway

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus TRK_Receptor TRK Receptor PLCg PLCγ TRK_Receptor->PLCg activates PI3K PI3K TRK_Receptor->PI3K activates RAS RAS TRK_Receptor->RAS activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Gene_Expression Gene Expression (Proliferation, Survival) DAG_IP3->Gene_Expression AKT->Gene_Expression RAF_MEK_ERK->Gene_Expression Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor binds TRK_Inhibitor TRK Inhibitor (e.g., Larotrectinib) TRK_Inhibitor->TRK_Receptor inhibits

Simplified TRK Signaling Pathway
Multi-step Synthesis Workflow: Synthesis of a Larotrectinib Intermediate Analogue

The following workflow illustrates a potential synthetic route to an intermediate for a TRK inhibitor like Larotrectinib, starting from N-Boc-4-iodoaniline. This is an adapted workflow based on similar reported syntheses.[11][12]

Experimental Workflow

Larotrectinib_Intermediate_Synthesis Start N-Boc-4-iodoaniline Suzuki Suzuki Coupling (with pyrazoleboronic ester) Start->Suzuki Intermediate1 N-Boc-4-(pyrazol-4-yl)aniline Suzuki->Intermediate1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->Deprotection Intermediate2 4-(Pyrazol-4-yl)aniline Deprotection->Intermediate2 Amide_Coupling Amide Coupling (with activated pyrimidine) Intermediate2->Amide_Coupling Final_Product Larotrectinib Intermediate Analogue Amide_Coupling->Final_Product

Synthesis of a Larotrectinib Intermediate Analogue

Conclusion

N-Boc-4-iodoaniline is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures, particularly in the field of drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize N-Boc-4-iodoaniline in their synthetic endeavors.

References

An In-depth Technical Guide to tert-butyl N-(4-iodophenyl)carbamate (CAS: 159217-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(4-iodophenyl)carbamate, a key building block in synthetic organic chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of therapeutic agents, with a focus on urokinase plasminogen activator (uPA) inhibitors.

Core Properties and Specifications

This compound is a stable, solid organic compound valued for its bifunctional nature. The presence of a Boc-protected amine and an iodo-substituted aromatic ring makes it a versatile reagent for introducing a 4-aminophenyl or 4-iodophenyl moiety in multi-step syntheses.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 159217-89-7[1]
Molecular Formula C₁₁H₁₄INO₂[1]
Molecular Weight 319.14 g/mol [1]
Appearance Solid
Melting Point 144-148 °C
Purity Typically ≥95%
IUPAC Name This compound[1]
Synonyms N-Boc-4-iodoaniline, (4-Iodophenyl)carbamic acid tert-butyl ester[1]

Table 2: Spectroscopic Data for the Structurally Similar tert-butyl (4-bromophenyl)carbamate

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
¹H NMR (400 MHz, CDCl₃)7.39d8
7.25d8
6.47bs
1.51s
¹³C NMR (100 MHz, CDCl₃)152.50
137.46
131.89
120.02
115.43
80.92
28.31

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Boc protection of 4-iodoaniline using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of iodine.[2]

Materials:

  • 4-iodoaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Iodine (I₂)

  • Solvent (e.g., solvent-free or aprotic solvent like THF or DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-iodoaniline (1.0 eq).

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 eq).

  • Add a catalytic amount of iodine (5-10 mol%).

  • The reaction can be performed solvent-free or in a minimal amount of a suitable aprotic solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[2]

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The following is a general protocol.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for biphasic systems)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting the Urokinase Plasminogen Activator (uPA) System

This compound serves as a valuable starting material for the synthesis of uPA inhibitors. After deprotection of the Boc group, the resulting 4-iodoaniline can be further elaborated. For instance, it can be a precursor for 4-amidinobenzylamine-based peptidomimetic inhibitors, which have shown high potency against uPA.[7][8]

Urokinase Plasminogen Activator Signaling Pathway

The binding of uPA to its receptor, uPAR, on the cell surface is the initial step in a signaling cascade that promotes cell migration and invasion. This process involves the activation of plasminogen to plasmin, which in turn can activate matrix metalloproteinases (MMPs). Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to modulate intracellular signaling pathways.[5][9][10]

uPA_Signaling_Pathway cluster_intracellular Intracellular Space uPA uPA Plasmin Plasmin uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen Plasminogen->Plasmin MMPs_active Active MMPs Plasmin->MMPs_active ECM Extracellular Matrix (ECM) Degraded_ECM Degraded ECM MMPs_inactive Pro-MMPs MMPs_active->Degraded_ECM Migration Cell Migration & Invasion Degraded_ECM->Migration Integrins Integrins uPAR->Integrins Interacts Signaling Intracellular Signaling (e.g., FAK, Src, ERK) Integrins->Signaling Signaling->Migration

Caption: The uPA/uPAR signaling pathway in cancer cell invasion.

Experimental Workflow for Inhibitor Synthesis

A general workflow for the synthesis of a biaryl-containing uPA inhibitor using this compound as a starting material is outlined below.

inhibitor_synthesis_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki deprotection Boc Deprotection suzuki->deprotection Biaryl Intermediate functionalization Further Functionalization deprotection->functionalization Aniline Intermediate end uPA Inhibitor functionalization->end

Caption: General synthetic workflow for a uPA inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 3: Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H317 May cause an allergic skin reaction
H410 Very toxic to aquatic life with long lasting effects

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in constructing complex molecules, such as inhibitors of the urokinase plasminogen activator system, highlights its importance in the development of novel therapeutics. The experimental protocols and data presented in this guide are intended to support researchers in the effective use of this compound in their scientific endeavors.

References

An In-depth Technical Guide to tert-butyl N-(4-iodophenyl)carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in organic synthesis and drug discovery. This document details its characteristics, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in cross-coupling reactions.

Core Properties

This compound, also known as N-Boc-4-iodoaniline, is a white to off-white solid. Its chemical structure features a phenyl ring substituted with an iodine atom at the para position and a tert-butoxycarbonyl (Boc) protected amine group. This structure makes it a valuable building block in medicinal chemistry and materials science.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄INO₂PubChem[1]
Molecular Weight 319.14 g/mol PubChem[1]
CAS Number 159217-89-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Melting Point 146-147 °COakwood Chemical
Boiling Point Not available
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and N,N-dimethylformamide. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.Inferred from general carbamate properties
Appearance White to off-white solid
XLogP3 4.1PubChem[1]
Topological Polar Surface Area 38.3 ŲPubChem[1]

Synthesis

The most common method for the synthesis of this compound is the Boc protection of 4-iodoaniline. This reaction involves the treatment of 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-iodoaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in dichloromethane or tetrahydrofuran.

  • To this solution, add triethylamine or DIPEA (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthesis_of_tert_butyl_N_4_iodophenyl_carbamate iodoaniline 4-Iodoaniline reaction Boc Protection iodoaniline->reaction boc2o Di-tert-butyl dicarbonate (Boc)₂O boc2o->reaction base Base (e.g., Et₃N) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Chemical Properties and Applications

Stability

The tert-butoxycarbonyl (Boc) protecting group is known to be stable under a wide range of conditions, including basic and nucleophilic environments. However, it is readily cleaved under acidic conditions. Therefore, this compound is stable under neutral and basic conditions but will likely undergo deprotection in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Suzuki Coupling Reactions

A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. The iodo-substituent provides a reactive site for the formation of new carbon-carbon bonds. In a typical Suzuki reaction, this compound is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base to form a biaryl compound. This reaction is a powerful tool for the synthesis of complex organic molecules, including many pharmaceuticals.

Suzuki_Coupling_Workflow carbamate This compound reaction Suzuki Coupling carbamate->reaction boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction product Biaryl Product reaction->product

Caption: General workflow of a Suzuki coupling reaction.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as two doublets in the range of 7.0-7.8 ppm. A broad singlet for the N-H proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear around 152 ppm. The aromatic carbons will have signals in the range of 115-140 ppm, with the carbon attached to the iodine showing a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbamate group will be observed around 1700-1730 cm⁻¹. C-N and C-O stretching bands will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.

Conclusion

This compound is a versatile and important intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key transformations like the Suzuki coupling, make it a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of this compound, enabling its effective utilization in the laboratory.

References

tert-butyl N-(4-iodophenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl N-(4-iodophenyl)carbamate

This technical guide provides comprehensive information on the molecular properties, synthesis, and key applications of this compound, a significant intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitation
Molecular FormulaC₁₁H₁₄INO₂[1]
Molecular Weight319.14 g/mol [1]
IUPAC NameThis compound[1]
CAS Number159217-89-7[2]

Synthesis Protocol

The following section outlines a representative experimental protocol for the synthesis of carbamate derivatives, adapted from established methodologies. This procedure can serve as a foundational method for the preparation of this compound.

Objective: To synthesize a tert-butyl carbamate derivative through the reaction of an amine with di-tert-butyl dicarbonate.

Materials:

  • 4-Iodoaniline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • 3 N Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (10 mmol) in a mixture of THF (20 ml) and water (20 ml).

  • Add triethylamine (3 ml) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (15 mmol) in THF (20 ml) to the reaction mixture at room temperature.[3]

  • Continue stirring the solution overnight at room temperature.[3]

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.[3]

  • Add 100 ml of 5% NaHCO₃ solution to the concentrated mixture.[3]

  • Extract the aqueous layer with dichloromethane (3 x 30 ml).[3]

  • Acidify the aqueous layer with 3 N HCl until a pH of approximately 4 is reached, at which point a precipitate should form.[3]

  • Collect the precipitate by filtration, wash with water, and dry to yield the crude product.

  • Further purification can be achieved by column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for the formation of tert-butyl carbamate derivatives.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 4-Iodoaniline Carbamate This compound Amine->Carbamate + (Boc)₂O BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) Solvent Solvent (e.g., THF/Water) Base Base (e.g., Triethylamine)

Generalized synthesis of this compound.

References

A Technical Guide to Key Reactions of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl N-(4-iodophenyl)carbamate is a versatile bifunctional building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on an aniline nitrogen and a highly reactive iodine atom on the aromatic ring. This arrangement makes it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. The Boc group is robust enough to withstand various reaction conditions while being readily removable under acidic conditions, and the carbon-iodine bond is highly susceptible to oxidative addition by palladium and copper catalysts, facilitating efficient bond formation.[1] This guide provides an in-depth overview of the core reactions involving this key intermediate, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, coupling an organoboron species (like a boronic acid or ester) with an organic halide.[2][3] For this compound, this reaction enables the synthesis of N-Boc-protected biaryl compounds, which are precursors to a vast range of complex molecules. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[2]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent system. The following table summarizes typical conditions.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2M aq.)TolueneReflux5073
(4-(hexyloxy)phenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2M aq.)TolueneReflux5073[4]
Arylboronic acidPd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄Dioxane/H₂O1200.17>95
Vinylboronic acidPd(OAc)₂ (1-5)PCy₃K₃PO₄Toluene11024Good-Excellent
Detailed Experimental Protocol: Synthesis of tert-butyl (4'-hexyloxy-[1,1'-biphenyl]-4-yl)carbamate

This protocol is adapted from a procedure for a similar Suzuki cross-coupling reaction.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv., e.g., 319 mg, 1.0 mmol), (4-(hexyloxy)phenyl)boronic acid (1.5 equiv., 333 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv., 35 mg, 0.03 mmol).

  • Solvent and Base Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the mixture.[5]

  • Reaction Execution: Heat the mixture to reflux (approximately 110°C) and stir vigorously for 24-50 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (30 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_product Product A tert-butyl N-(4-iodophenyl)carbamate C tert-butyl N-(4-arylphenyl)carbamate A->C Pd Catalyst Base, Solvent Heat B Ar-B(OH)₂ (Arylboronic Acid)

Caption: Suzuki-Miyaura reaction scheme.

Suzuki_Workflow start Start A Combine reactants, catalyst in flask start->A 1. Setup end End process process io io B Add solvent/base, purge with N₂/Ar A->B 2. Degas C Heat to reflux, monitor by TLC B->C 3. React D Cool, add H₂O, extract with organic solvent C->D 4. Workup E Wash, dry, concentrate, column chromatography D->E 5. Purify E->end

Caption: Experimental workflow for Suzuki coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[6] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[7] This reaction is exceptionally useful for synthesizing substituted anilines and diarylamines from this compound, which are common motifs in pharmacologically active molecules. The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often providing the best results.[7][8]

Quantitative Data Summary

Catalyst and ligand selection are paramount for achieving high yields in Buchwald-Hartwig aminations.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8018~90
Primary AminePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH10012High
Secondary AminePd(OAc)₂ (1-2)RuPhos (1.5-3)Cs₂CO₃Toluene11024High
Ammonia (equiv.)Pd₂(dba)₃ (1)t-BuXPhos (2)NaOtBuToluene10024~85
Detailed Experimental Protocol: Synthesis of tert-butyl (4'-amino-[1,1'-biphenyl]-4-yl)carbamate

This is a general protocol adaptable for the amination of this compound.

  • Reaction Setup: To a flame-dried Schlenk tube or sealed vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv., 19 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv., 319 mg, 1.0 mmol), the desired primary or secondary amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the vessel tightly and heat the mixture in an oil bath at 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Scheme cluster_reactants Reactants cluster_product Product A tert-butyl N-(4-iodophenyl)carbamate C tert-butyl N-(4-aminophenyl)carbamate Derivative A->C Pd Catalyst Ligand, Base Solvent, Heat B R¹R²NH (Amine)

Caption: Buchwald-Hartwig amination scheme.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[9] This reaction is indispensable for the synthesis of arylalkynes. It typically employs a dual catalyst system of palladium and copper(I) iodide, along with an amine base.[9][10] Copper-free protocols have also been developed to avoid issues associated with copper catalysis.[10]

Quantitative Data Summary

Reaction conditions can be tuned for either traditional or copper-free Sonogashira couplings.

AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (5)TEATHFRT2>90
Terminal AlkynePd(PPh₃)₄ (2), CuI (4)DiisopropylamineToluene60485-95
Propargyl alcoholPdCl₂(PPh₃)₂ (2)PyrrolidineDMSORT1.5High
Various alkynes (Cu-free)[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT1.5>95[11]
Detailed Experimental Protocol: Synthesis of tert-butyl (4-(phenylethynyl)phenyl)carbamate

This protocol describes a standard Sonogashira coupling.[10]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv., 319 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv., 21 mg, 0.03 mmol), and copper(I) iodide (CuI, 0.05 equiv., 9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) followed by triethylamine (TEA, 2.0 equiv., 0.28 mL, 2.0 mmol).

  • Alkyne Addition: To the stirring mixture, add phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Scheme cluster_reactants Reactants cluster_product Product A tert-butyl N-(4-iodophenyl)carbamate C tert-butyl N-(4-(alkynyl)phenyl)carbamate A->C Pd Catalyst, CuI Amine Base Solvent B R-C≡CH (Terminal Alkyne)

Caption: Sonogashira coupling reaction scheme.

Other Notable Reactions

While the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, this compound is a competent substrate for several other important transformations.

  • Heck Reaction: The palladium-catalyzed reaction of the aryl iodide with an alkene to form a substituted alkene.[12][13][14] It is a powerful method for vinylation of the aromatic ring.

  • Stille Coupling: A versatile palladium-catalyzed cross-coupling reaction with organostannane reagents.[15][16][17] While effective, the high toxicity of tin compounds is a significant drawback.[16][18]

  • Cyanation: The introduction of a nitrile (-CN) group, typically using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂).[19][20] This reaction provides access to aromatic nitriles, which are valuable synthetic intermediates.

  • Ullmann Condensation: A classical copper-catalyzed coupling reaction, typically requiring higher temperatures than palladium-based methods.[21] It can be used to form C-N, C-O, and C-S bonds.[21][22]

These reactions collectively highlight the immense synthetic utility of this compound as a foundational element for constructing molecular complexity in modern organic chemistry.

References

Stability and Storage of tert-Butyl N-(4-iodophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl N-(4-iodophenyl)carbamate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key stability data, protocols for stability-indicating analysis, and visual representations of degradation pathways and experimental workflows.

Core Stability and Storage Recommendations

This compound is a solid compound that is generally stable under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The following table summarizes the key storage recommendations based on available safety data sheets and chemical supplier information.

ParameterRecommended Condition
Temperature Store in a cool place. Refrigeration at 2-8°C or 4°C is commonly recommended for long-term storage.
Light Protect from light. The compound should be stored in a light-resistant container.
Moisture Store in a dry environment. Keep the container tightly sealed to prevent moisture ingress.
Atmosphere A well-ventilated area is recommended for storage.
Chemical Purity The product is chemically stable under standard ambient conditions (room temperature).
Incompatible Materials Avoid strong oxidizing agents.

Potential Degradation Pathways

While specific degradation kinetic studies for this compound are not extensively published, based on the chemical structure and the known reactivity of N-Boc protected anilines, the following degradation pathways can be anticipated under forced degradation conditions.

The primary degradation pathway is likely the acid-catalyzed hydrolysis of the carbamate bond, leading to the formation of 4-iodoaniline and tert-butanol, with the latter potentially dehydrating to isobutylene. Carbon dioxide is also released during this process. Under photolytic stress, degradation of the carbon-iodine bond could also occur.

G Potential Degradation Pathways This compound This compound Acidic Conditions Acidic Conditions This compound->Acidic Conditions Photolytic Stress Photolytic Stress This compound->Photolytic Stress Hydrolysis Hydrolysis Acidic Conditions->Hydrolysis C-I Bond Cleavage C-I Bond Cleavage Photolytic Stress->C-I Bond Cleavage 4-Iodoaniline 4-Iodoaniline Hydrolysis->4-Iodoaniline tert-Butanol tert-Butanol Hydrolysis->tert-Butanol CO2 CO2 Hydrolysis->CO2 Other Degradants Other Degradants C-I Bond Cleavage->Other Degradants

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Proposed Forced Degradation Study Protocol

To assess the intrinsic stability of this compound, a forced degradation study should be performed according to ICH guidelines. The following protocol is a general framework that should be optimized for the specific analytical method used.

G Forced Degradation Workflow cluster_0 Stress Conditions Acid Hydrolysis (e.g., 0.1M HCl) Acid Hydrolysis (e.g., 0.1M HCl) Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH) Oxidative (e.g., 3% H2O2) Oxidative (e.g., 3% H2O2) Thermal (e.g., 60°C) Thermal (e.g., 60°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Neutralize/Quench Neutralize/Quench Expose to Stress Conditions->Neutralize/Quench Dilute to Working Concentration Dilute to Working Concentration Neutralize/Quench->Dilute to Working Concentration Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Dilute to Working Concentration->Analyze by HPLC-UV/MS Characterize Degradants Characterize Degradants Analyze by HPLC-UV/MS->Characterize Degradants

Caption: General workflow for a forced degradation study.

Protocol Details:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a calibrated oven.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (see section 3.2).

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the quantitative analysis of this compound and its degradation products.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution A typical gradient could be: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B. This should be optimized.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at an appropriate wavelength (e.g., determined by UV scan, likely around 240-260 nm).
Injection Volume 10 µL.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl (60°C)24 hDataData
0.1 M NaOH (RT)24 hDataData
3% H₂O₂ (RT)24 hDataData
Thermal (60°C, solid)7 daysDataData
Photolytic (ICH Q1B)-DataData

Table 2: Long-Term Stability Data (Example)

Storage ConditionTime PointAssay (%)Total Impurities (%)
2-8°C0 monthsDataData
3 monthsDataData
6 monthsDataData
25°C / 60% RH0 monthsDataData
3 monthsDataData
6 monthsDataData

Conclusion

This compound is a stable compound when stored under appropriate conditions. To ensure its integrity, it is crucial to store it in a cool, dry, and dark environment, preferably under refrigeration, and in a tightly sealed container. Forced degradation studies are essential to understand its intrinsic stability and to develop and validate a stability-indicating analytical method. The provided protocols and data table templates offer a framework for conducting and documenting such studies, which are critical for regulatory submissions and ensuring the quality of research and drug development activities.

Methodological & Application

Synthesis of tert-butyl N-(4-iodophenyl)carbamate from 4-iodoaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of tert-butyl N-(4-iodophenyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The protocol details the N-Boc protection of 4-iodoaniline, a common transformation to modulate the reactivity of the amino group.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This application note describes a straightforward and efficient protocol for the synthesis of this compound from commercially available 4-iodoaniline and di-tert-butyl dicarbonate (Boc₂O). The presented method is robust, scalable, and employs environmentally benign reagents.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction releases tert-butanol and carbon dioxide as byproducts.

G cluster_reactants Reactants cluster_products Products 4-Iodoaniline 4-Iodoaniline Reaction + 4-Iodoaniline->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Product This compound Byproducts tert-Butanol + CO₂ Arrow -> Reaction->Arrow Solvent (e.g., Dichloromethane) Arrow->Product Arrow->Byproducts

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of anilines.

Materials:

  • 4-Iodoaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (NEt₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Hexanes and Ethyl Acetate for chromatography (optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 eq.).

  • Dissolution: Dissolve the 4-iodoaniline in anhydrous dichloromethane (approximately 10 mL per gram of aniline).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution.

  • Addition of Boc Anhydride: While stirring at room temperature, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is often obtained as a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Iodoaniline (MW: 219.04 g/mol )1.0 eq.
Di-tert-butyl dicarbonate (MW: 218.25 g/mol )1.1 eq.
Triethylamine (MW: 101.19 g/mol )1.2 eq.
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2-4 hours
Product Characterization
Product NameThis compound
Molecular Weight319.14 g/mol
Expected Yield> 90%
AppearanceWhite to off-white solid
Melting Point144-148 °C[1]
Spectroscopic Data (Analogous to tert-butyl (4-bromophenyl)carbamate)
¹H NMR (CDCl₃) δ (ppm)~7.4 (d, 2H), ~7.25 (d, 2H), ~6.5 (br s, 1H), 1.51 (s, 9H)[2]
¹³C NMR (CDCl₃) δ (ppm)~152.5, ~137.5, ~131.9, ~120.0, ~115.4, ~80.9, ~28.3[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A 1. Dissolve 4-iodoaniline in DCM B 2. Add Triethylamine A->B C 3. Add Boc₂O B->C D 4. Stir at RT (2-4h) Monitor by TLC C->D E 5. Aqueous Work-up (H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (MgSO₄/Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Recrystallization/ Chromatography) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further chemical transformations in research and development.

References

Application Note: Suzuki-Miyaura Cross-Coupling of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued in the pharmaceutical and materials science industries for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[2][3][4] This application note provides a detailed protocol for the Suzuki coupling of tert-butyl N-(4-iodophenyl)carbamate with various arylboronic acids. This specific transformation is crucial for synthesizing N-Boc protected aminobiphenyls, which are key intermediates in the development of a wide range of biologically active compounds.[5]

General Reaction Scheme:

The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding N-Boc-protected biaryl product.

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.[4][6]

1. Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)

  • Organic solvent for work-up (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

2. Data Presentation: Reagents and Conditions

The following tables provide recommended starting amounts and conditions for the reaction.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar EquivalentsTypical Mol %
This compound1.0N/A
Arylboronic acid1.2 - 1.5N/A
Palladium Catalyst (e.g., Pd(dppf)Cl₂)N/A1 - 5
Base (e.g., K₂CO₃)2.0 - 3.0N/A

Table 2: Suggested Starting Conditions for Optimization

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)THF / H₂O (4:1)
Temp (°C) 85 - 90100 - 11080

3. Detailed Step-by-Step Procedure:

a. Reaction Setup:

  • Place a magnetic stir bar into a dry Schlenk flask.

  • Add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) to the flask.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the reaction atmosphere is completely free of oxygen.[7][8]

b. Reaction Execution:

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe.[7]

  • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][8]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

c. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then brine to remove the base and other inorganic salts.[7]

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[7]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

d. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any impurities or side products, such as homocoupled boronic acid.[9]

Visualizations

Catalytic Cycle and Experimental Workflow:

To better illustrate the process, the following diagrams outline the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex Ar-X Transmetal Transmetalation Ar_Pd_Ar Ar-Pd(II)L₂-Ar' PdII_Complex->Ar_Pd_Ar [R'-B(OH)₃]⁻ Ar_Pd_Ar->Pd0 ReductElim Reductive Elimination Product Ar-Ar' (Product) Ar_Pd_Ar->Product Base_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Boronate [R'-B(OH)₃]⁻ ArylHalide Ar-X (Aryl Iodide)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[8][10]

Suzuki_Workflow Experimental Workflow Setup 1. Reaction Setup (Add Reagents to Flask) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (e.g., 80-110 °C) Solvent->React Monitor 5. Monitor Progress (TLC or LC-MS) React->Monitor Workup 6. Work-up (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Product Characterization Purify->Characterize

Caption: A general experimental workflow for a Suzuki coupling reaction.[7]

References

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis.[1] It facilitates the coupling of amines with aryl halides or pseudohalides, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This methodology is particularly significant in the pharmaceutical industry and materials science, where the arylamine moiety is a common structural motif in bioactive molecules and functional organic materials.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-butyl N-(4-iodophenyl)carbamate, a key building block in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate is robust and can be readily removed post-coupling, providing access to primary anilines.

Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable base and phosphine ligand.

cluster_reagents Reagents Aryl_Halide This compound plus1 + Aryl_Halide->plus1 Amine R1R2NH reaction_arrow Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOt-Bu) Solvent Solvent (e.g., Toluene) Coupled_Product tert-butyl N-(4-(N-R1,R2-amino)phenyl)carbamate plus1->Amine reaction_arrow->Coupled_Product cluster_workflow Experimental Workflow A Reaction Setup: - Add aryl halide, Pd catalyst, and ligand to a dry flask under inert atmosphere. B Reagent Addition: - Add the base. A->B C Solvent and Amine Addition: - Add anhydrous, degassed solvent and the amine. B->C D Reaction: - Heat the mixture with stirring. C->D E Monitoring: - Track progress by TLC or LC-MS. D->E F Workup: - Cool, dilute, and filter to remove catalyst. E->F G Extraction: - Wash with water and brine, then dry the organic layer. F->G H Purification: - Concentrate and purify by column chromatography. G->H cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)(I)Ln OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex R1R2NH PdII_Amine [Ar-Pd(II)(NHR1R2)Ln]+ Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR1R2)Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR1R2 RedElim->Product

References

Application Notes and Protocols for tert-butyl N-(4-iodophenyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl N-(4-iodophenyl)carbamate, primarily through its amino acid derivative Boc-p-iodophenylalanine, in solid-phase peptide synthesis (SPPS). This versatile building block enables the introduction of an iodinated phenylalanine residue into peptide sequences, which can serve as a valuable tool for various applications in drug discovery and chemical biology. The incorporated iodine atom acts as a versatile synthetic handle for post-translational modifications, allowing for the creation of diverse peptide libraries and the introduction of various functionalities.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis.[1] The use of Boc-protected amino acids, such as Boc-p-iodophenylalanine, allows for the stepwise assembly of peptide chains on a solid support.[2] The key feature of this building block is the presence of an iodine atom on the phenyl ring of phenylalanine.[3] This halogen provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] These reactions can be performed on the resin-bound peptide, enabling the late-stage functionalization of the peptide with a wide range of moieties.[7] This approach is invaluable for structure-activity relationship (SAR) studies, the development of peptide-based therapeutics, and the creation of novel biomaterials.[3]

Applications

The incorporation of p-iodophenylalanine into peptides opens up a wide array of applications:

  • Peptide Diversification: The iodo- group serves as a versatile handle for introducing a vast range of chemical diversity into peptides through cross-coupling reactions. This allows for the synthesis of large peptide libraries for screening and optimization.[4]

  • Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²⁵I), making it a valuable tool for radiolabeling peptides for use in diagnostic imaging and biological research.[3][8][9]

  • Biophysical Probes: The introduction of bulky or fluorescent groups via cross-coupling reactions can be used to create probes for studying peptide-protein interactions, conformational changes, and cellular localization.

  • Enhanced Biological Activity: Modification of the phenyl ring of phenylalanine can lead to peptides with improved biological activity, receptor selectivity, and pharmacokinetic properties.[3]

  • Peptide Cyclization: Intramolecular cross-coupling reactions between an iodophenylalanine residue and another functionalized amino acid within the same peptide sequence can be used to generate cyclic peptides with constrained conformations.[5][10]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and modification of peptides containing p-iodophenylalanine. Please note that actual yields and purities can vary depending on the peptide sequence, coupling conditions, and purification methods.

ParameterTypical ValueNotes
Boc-p-iodophenylalanine Coupling Efficiency >95%Monitored by Kaiser test or other qualitative methods. Double coupling may be required for difficult sequences.
Overall Crude Peptide Yield (post-cleavage) 60-85%Highly sequence-dependent. Aggregation can reduce yield.
Final Purity (post-HPLC purification) >98%Achievable with standard reversed-phase HPLC protocols.[8]
On-Resin Suzuki-Miyaura Coupling Yield 70-95%Dependent on the boronic acid, catalyst, and reaction conditions.[4]
On-Resin Sonogashira Coupling Yield 75-90%Dependent on the alkyne, catalyst, and reaction conditions.[6][11]
Radiochemical Yield (¹²⁵I incorporation) 85-95%For radioiodination of the p-iodophenylalanine residue.[9]

Experimental Protocols

Protocol 1: Manual Boc-Solid Phase Peptide Synthesis (SPPS) for Incorporation of Boc-p-iodophenylalanine

This protocol describes the manual synthesis of a peptide containing a p-iodophenylalanine residue using the Boc/Bzl protection strategy.

Materials:

  • Merrifield or MBHA resin

  • Boc-protected amino acids (including Boc-p-iodophenylalanine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[12]

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[12]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[12]

  • Neutralization:

    • Neutralize the resin-bound amine with a solution of 10% DIEA in DCM for 5-10 minutes.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence, using Boc-p-iodophenylalanine at the desired position.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as anhydrous HF with anisole as a scavenger.[13][14] (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and wash with cold ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.[8][15]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[16][17]

Boc_SPPS_Workflow Start Start: Swollen Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Wash_Neutralize->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat Repeat->Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection (HF) Repeat->Final_Cleavage Final cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a resin-bound peptide containing a p-iodophenylalanine residue with a boronic acid.

Materials:

  • Peptide-resin containing p-iodophenylalanine

  • Boronic acid (1.5-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos) (5-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-5 equivalents)

  • Solvent system (e.g., DMF/water, DME/water, or toluene/ethanol/water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in the reaction solvent (e.g., DMF) for 30-60 minutes.

  • Reagent Preparation: In a separate vial, dissolve the boronic acid, palladium catalyst, and base in the chosen solvent system. Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

  • Coupling Reaction:

    • Add the degassed reagent mixture to the swollen peptide-resin.

    • Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere.

    • Reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.

  • Washing:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove residual catalyst and reagents.

  • Cleavage and Purification: Cleave, purify, and characterize the modified peptide as described in Protocol 1.

Suzuki_Coupling_Workflow Start Start: Peptide-Resin (with I-Phe) Swell Swell Resin (DMF) Start->Swell Reaction Suzuki-Miyaura Reaction (Boronic Acid, Pd Catalyst, Base) Swell->Reaction Wash Wash Resin Reaction->Wash Cleavage Cleavage & Purification Wash->Cleavage End End: Modified Peptide Cleavage->End

Caption: On-resin Suzuki-Miyaura cross-coupling workflow.

Protocol 3: On-Resin Sonogashira Cross-Coupling

This protocol outlines the palladium/copper-catalyzed Sonogashira cross-coupling of a resin-bound peptide containing a p-iodophenylalanine residue with a terminal alkyne.

Materials:

  • Peptide-resin containing p-iodophenylalanine

  • Terminal alkyne (2-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Base (e.g., DIEA, triethylamine)

  • Solvent (e.g., DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Reaction Setup:

    • In a reaction vessel, add the swollen peptide-resin, terminal alkyne, palladium catalyst, and CuI.

    • Add DMF and the base to the mixture.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature to 40°C for 4-24 hours under an inert atmosphere.

    • Monitor the reaction progress by cleaving a small aliquot of resin and analyzing by HPLC-MS.

  • Washing:

    • Once the reaction is complete, wash the resin extensively with DMF and DCM to remove all traces of catalyst and reagents.

  • Cleavage and Purification: Cleave, purify, and characterize the modified peptide as described in Protocol 1.

Sonogashira_Coupling_Workflow Start Start: Peptide-Resin (with I-Phe) Swell Swell Resin (DMF) Start->Swell Reaction Sonogashira Reaction (Alkyne, Pd/Cu Catalyst, Base) Swell->Reaction Wash Wash Resin Reaction->Wash Cleavage Cleavage & Purification Wash->Cleavage End End: Alkynylated Peptide Cleavage->End

Caption: On-resin Sonogashira cross-coupling workflow.

Conclusion

This compound, through its corresponding Boc-protected amino acid, is a powerful and versatile building block in peptide synthesis. Its straightforward incorporation using standard Boc-SPPS protocols and the subsequent ability to perform on-resin modifications make it an invaluable tool for creating diverse and functionalized peptides. The protocols and data presented here provide a solid foundation for researchers to explore the vast potential of this reagent in their drug discovery and chemical biology endeavors.

References

Application Notes and Protocols: Boc Deprotection of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl N-(4-iodophenyl)carbamate to yield 4-iodoaniline. The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of primary and secondary amines. Its removal is a crucial step in many synthetic routes, particularly in the development of pharmaceuticals and other bioactive molecules. This guide outlines common and effective protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), including reaction conditions, work-up procedures, and purification methods. Additionally, an alternative method using oxalyl chloride is presented.

Introduction

The tert-butyloxycarbonyl (Boc) group is a valuable amine protecting group due to its stability in a wide range of chemical conditions and its facile cleavage under acidic conditions.[1] The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.[2][3] The resulting amine is typically obtained as an ammonium salt, which can be neutralized in a subsequent work-up step.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[4][5] The choice of reagent and conditions can be tailored based on the sensitivity of the substrate to acidic conditions. This document provides standardized protocols for these common methods as applied to this compound.

Signaling Pathways and Logical Relationships

The acid-catalyzed Boc deprotection follows a well-established mechanistic pathway. The key steps are the initial protonation of the Boc group, followed by fragmentation and decarboxylation to release the free amine.

Boc_Deprotection_Mechanism cluster_0 Reaction Initiation cluster_1 Fragmentation cluster_2 Final Products Boc_Protected_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate Protonation Acid H⁺ (e.g., TFA, HCl) Acid->Protonated_Carbamate tert_Butyl_Cation tert-butyl cation Protonated_Carbamate->tert_Butyl_Cation Loss of tert-butyl group Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Free_Amine 4-iodoaniline Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Ammonium Salt Free_Amine->Amine_Salt Protonation in excess acid

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1–0.5 M) in a round-bottom flask.

  • Add TFA (5–10 eq) to the solution. A common ratio is a 25-50% solution of TFA in DCM.[4]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude 4-iodoaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often provides the product as a crystalline HCl salt.[6]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane (5–10 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt. If not, add diethyl ether to induce precipitation.

    • Collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the solid under vacuum to yield 4-iodoaniline hydrochloride.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in Protocol 1.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This is a milder method for selective deprotection.[7]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or micropipette

Procedure:

  • In a dry 25 mL round-bottom flask, dissolve this compound (50 mg, 1 eq) in MeOH (3 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 eq) to the solution via syringe. An immediate temperature increase and sputtering may be observed.[7]

  • Stir the reaction mixture for up to 4 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be subjected to a standard aqueous work-up (as in Protocol 1) or purified directly. A reported yield for this specific deprotection is 86%.[7]

Data Presentation

ProtocolReagentSolventTemperature (°C)Time (h)Typical YieldNotes
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 2HighA common and effective method.[4]
2Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature0.5 - 2HighOften yields a crystalline HCl salt.[6]
3Oxalyl ChlorideMethanol (MeOH)Room Temperature1 - 486%[7]A milder alternative to strong acids.[7]

Experimental Workflow

The general workflow for the Boc deprotection of this compound is outlined below.

experimental_workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_reagent Add Deprotecting Agent (TFA, HCl, or Oxalyl Chloride) dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Work-up (Evaporation / Neutralization / Extraction) monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify end 4-iodoaniline (Product) purify->end

Caption: General experimental workflow for Boc deprotection.

Safety Precautions

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxalyl chloride is toxic and corrosive and reacts violently with water. It should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area or fume hood.

  • Always perform reactions in a well-ventilated area.

References

Applications of tert-butyl N-(4-iodophenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(4-iodophenyl)carbamate is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a Boc-protected aniline and an iodoaryl group, offers a unique combination of reactivity and stability, making it an invaluable starting material for the synthesis of a wide range of biologically active molecules. The electron-rich iodophenyl moiety serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile construction of complex carbon-carbon bonds. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine protecting group, allowing for sequential and site-selective modifications.

These structural features make this compound a crucial intermediate in the development of targeted therapies, particularly kinase inhibitors, and diagnostic agents, including positron emission tomography (PET) tracers. This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry research and drug development.

I. Synthesis of Targeted Therapies: Kinase Inhibitors

The 4-amino-substituted phenyl core is a common scaffold in a multitude of kinase inhibitors. This compound serves as an excellent precursor for the synthesis of various kinase inhibitors, particularly those targeting signaling pathways implicated in cancer and inflammatory diseases, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

A. Application in the Synthesis of JAK/STAT Pathway Inhibitors

The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. The general scheme for synthesizing a JAK/STAT inhibitor using this compound involves a Suzuki-Miyaura coupling to introduce a heterocyclic moiety, followed by Boc-deprotection and subsequent functionalization.

G cluster_synthesis Synthesis of a JAK Inhibitor Core Start This compound Suzuki Suzuki-Miyaura Coupling (e.g., with pyrimidine-boronic acid) Intermediate Boc-protected biaryl intermediate Deprotection Boc Deprotection (e.g., with TFA or HCl) Final_Core 4-amino-biaryl core

Caption: Synthetic workflow for a JAK inhibitor core.

B. Quantitative Data: Representative Kinase Inhibitor Activity

While specific IC50 values for direct derivatives of this compound are not always publicly available, the following table presents representative data for anilino-pyrimidine based kinase inhibitors, a class of compounds readily synthesized from this starting material.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference Compound
Anilino-pyrimidinesEGFR2 - 50Gefitinib
Anilino-quinazolinesJAK25 - 100Ruxolitinib
Phenylamino-pyrimidinesAbl Kinase10 - 200Imatinib

Note: IC50 values are highly dependent on the specific substitutions on the pyrimidine and aniline rings.

II. Experimental Protocols: Key Synthetic Transformations

A. Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)2, and PPh3.

  • Flush the flask with nitrogen or argon for 5-10 minutes.

  • Add 1,4-dioxane and an aqueous solution of K2CO3.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-95%

B. Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound and PdCl2(PPh3)2.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 60-90%

C. Protocol 3: Boc-Deprotection

This protocol provides a standard procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure (using TFA):

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine.

Expected Yield: >95%

III. Application in Diagnostic Agents: PET Imaging Tracers

The iodine atom on this compound provides a site for the introduction of positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) or Iodine-124 (¹²⁴I), making it a valuable precursor for the synthesis of PET imaging agents. These tracers can be designed to target specific enzymes or receptors in vivo, allowing for non-invasive imaging and diagnosis of diseases.

G cluster_radiolabeling Radiolabeling Workflow for PET Tracers Precursor This compound (or derivative) Stannylation Stannylation (e.g., with (Bu3Sn)2) Stannyl_Precursor Tributylstannyl precursor Radioiodination Radioiodination (e.g., with [¹²⁴I]NaI) PET_Tracer Radiolabeled PET Tracer

Caption: Workflow for PET tracer synthesis.

A. Protocol 4: General Radiosynthesis of an [¹⁸F]-labeled Tracer via Nucleophilic Substitution

This protocol describes a general two-step procedure for the synthesis of an ¹⁸F-labeled PET tracer from a suitable precursor derived from this compound.

Step 1: Synthesis of a Tosylated or Nosylated Precursor

  • Synthesize a derivative of this compound containing a hydroxyalkyl group via Suzuki or Sonogashira coupling.

  • React the hydroxyalkyl derivative with tosyl chloride or nosyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the corresponding tosylated or nosylated precursor.

Step 2: ¹⁸F-Radiolabeling

  • Produce [¹⁸F]fluoride via cyclotron irradiation of [¹⁸O]H₂O.

  • Trap the [¹⁸F]fluoride on an anion exchange resin.

  • Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex.

  • Add a solution of the tosylated or nosylated precursor in an anhydrous aprotic solvent (e.g., acetonitrile, DMF).

  • Heat the reaction mixture at 80-120 °C for 10-20 minutes.

  • Purify the crude radiolabeled product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Note: All radiosynthesis procedures must be performed in a shielded hot cell with appropriate safety precautions.

IV. Signaling Pathway Visualization: JAK/STAT Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, a common target for inhibitors synthesized from this compound.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine_Receptor->JAK Activation & Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Transcription Inhibitor Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and its inhibition.

Conclusion

This compound is a cornerstone building block for the synthesis of diverse and complex molecules in medicinal chemistry. Its utility in constructing kinase inhibitors and PET imaging agents highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers to harness the full potential of this versatile intermediate in their scientific endeavors.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl N-(4-iodophenyl)carbamate as a key building block. This versatile substrate is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), due to the facile introduction of diverse functionalities at the 4-position of the aniline core. The tert-butoxycarbonyl (Boc) protecting group offers stability under many reaction conditions and can be readily removed post-coupling, providing access to the free aniline.

This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation—providing specific experimental conditions and quantitative data to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2 M aq.)Toluene1105073[1][2]
2(4-Methoxyphenyl)boronic acidPd(OAc)₂ (1)-K₂CO₃EtOH/H₂O250.5~95
3(4-Ethylphenyl)boronic acidPd(OAc)₂ (1)-K₂CO₃EtOH/H₂O250.5~95
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl boronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed toluene and a 2 M aqueous solution of potassium carbonate.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the formation of a new carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. This reaction is a cornerstone in the vinylation of aromatic rings.

Reaction Scheme:

Quantitative Data for Heck Reaction
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (1)-Et₃NDMF6016~95[3]
2StyrenePd(OAc)₂ (1)-Et₃NDMF1004-6~92[4]
3Methyl methacrylatePd(OAc)₂ (1)-K₂CO₃DMF1004-6~88[4]
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., DMF), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Reaction Scheme:

Quantitative Data for Sonogashira Coupling
EntryAlkynePalladium Catalyst (mol%)Copper(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT2~95
2TrimethylsilylacetylenePd(PhCN)₂Cl₂ (2)-i-Pr₂NEtDMFRT12~90[5]
31-PentynePd(PPh₃)₂Cl₂ (2-5)CuI (1-2)Et₃NTolueneReflux4~85
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or with heating as required.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[4][6]

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene110590[7]
2PiperidinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene11020 (min)82[7]
3AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108~85
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine Ligand (e.g., RuPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., RuPhos, 2 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable intermediates in organic synthesis.

Reaction Scheme:

(M = Zn, K, etc.)

Quantitative Data for Palladium-Catalyzed Cyanation
EntryCyanide SourcePalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(OAc)₂ (10)dppf (10)-DMF1101~90[8]
2K₄[Fe(CN)₆]Pd₂(dba)₃ (1)cataCXium A (2)-t-AmylOH1001~95
3Zn(CN)₂PdCl₂(dppf) (3)--DMF8018~88
Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • This compound

  • Zinc cyanide [Zn(CN)₂]

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), zinc cyanide (0.6 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and the ligand (e.g., dppf, 10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling

Cross-Coupling Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation or Migratory Insertion Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar Aryl group from this compound X X = Iodine R R = Coupling Partner L_n L_n = Ligands

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E Inert Atmosphere F Cool to RT E->F G Quench/Dilute F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Scale-Up Synthesis of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(4-iodophenyl)carbamate, also known as N-Boc-4-iodoaniline, is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic routes.[1] The presence of the iodo-substituent provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular scaffolds. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production.

Data Presentation

Reaction Parameters and Yields
ParameterConditionMolar RatioExpected Yield (%)Purity (%)Reference
Starting Material 4-Iodoaniline1.0->98[2]
Reagent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2--[3][4]
Base Triethylamine (Et₃N)1.5 - 2.0--[3][5]
Solvent Tetrahydrofuran (THF)---[3]
Reaction Temperature 0 °C to Room Temperature---[3]
Reaction Time 4 - 6 hours---[3]
Product Yield --85 - 92>95[3]
Purification Parameters
TechniqueStationary PhaseMobile Phase / Solvent SystemKey ConsiderationsReference
Crystallization -Ethyl acetate / HexaneThe product can be recrystallized to achieve high purity.[3]
Flash Chromatography Silica GelEthyl acetate / Hexane GradientEffective for removing polar impurities and unreacted starting materials.[6]
Aqueous Workup -Water, BrineUsed to remove the base and other water-soluble impurities.[3]

Experimental Protocols

Synthesis of 4-Iodoaniline (Starting Material)

This protocol is adapted from a literature procedure for the synthesis of p-iodoaniline.[2]

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask of appropriate size with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge the Flask: To the flask, add aniline (1.0 eq), sodium bicarbonate (1.5 eq), and water. Cool the mixture to 10-15 °C using an ice bath.

  • Iodination: While stirring vigorously, add powdered iodine (1.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: Continue stirring for an additional 30-60 minutes after the final addition of iodine. The reaction is complete when the color of iodine has dissipated.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash with cold water. Air-dry the crude 4-iodoaniline.

  • Purification: Recrystallize the crude product from a suitable solvent such as gasoline or a hexane/ethyl acetate mixture to yield pure 4-iodoaniline (typical yield 75-84%).[2]

Scale-Up Synthesis of this compound

This protocol describes the N-Boc protection of 4-iodoaniline.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Cool the solution to 0 °C using an ice-water bath and add triethylamine (2.0 eq) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise over 30-60 minutes.[3]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from an ethyl acetate/hexane mixture to yield a white to off-white solid.[3] For less pure material, flash column chromatography on silica gel may be necessary.[6]

Mandatory Visualization

Scale_Up_Synthesis_Workflow Starting_Materials Starting Materials: 4-Iodoaniline Di-tert-butyl dicarbonate Triethylamine THF Reaction N-Boc Protection Reaction (0°C to RT, 4-6h) Starting_Materials->Reaction 1. Reaction Setup Workup Aqueous Workup: - Quench with Water - Extraction with Ethyl Acetate - Washes (HCl, NaHCO₃, Brine) - Drying Reaction->Workup 2. Quenching & Extraction Purification Purification: - Concentration - Recrystallization (EtOAc/Hexane) or - Flash Chromatography Workup->Purification 3. Isolation Final_Product Final Product: This compound Purification->Final_Product 4. Final Product

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols for the Use of tert-butyl N-(4-iodophenyl)carbamate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl N-(4-iodophenyl)carbamate as a monomer in the synthesis of advanced polymeric materials. This compound serves as a versatile building block for creating functional polymers with potential applications in organic electronics, sensing, and biomedical fields. The presence of the iodine atom allows for various palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a route to functional primary amines in the polymer backbone after deprotection.

Introduction

This compound is a bifunctional monomer that possesses a reactive iodo-group for polymerization and a protected amino group. This unique structure makes it a valuable precursor for synthesizing a variety of conjugated and non-conjugated polymers. The Boc-protecting group is stable under many polymerization conditions and can be readily removed post-polymerization to yield a primary amine, which can be further functionalized for specific applications.

The primary polymerization methods leveraging the iodo-functionality are palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions. These methods allow for the formation of carbon-carbon bonds, leading to the creation of polymers with tailored electronic and photophysical properties.

Polymer Synthesis via Sonogashira Cross-Coupling Polymerization

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is particularly useful for the synthesis of poly(p-phenyleneethynylene) (PPE) derivatives, which are known for their fluorescent properties and potential in sensory applications.

Application: Synthesis of Poly[(N-tert-butoxycarbonyl-4-amino-1,4-phenylene)ethynylene-alt-1,4-phenyleneethynylene]

This protocol describes the synthesis of an alternating copolymer from this compound and 1,4-diethynylbenzene.

Reaction Scheme:

Sonogashira_Polymerization cluster_reactants Reactants cluster_products Product Monomer1 This compound Catalyst Pd(PPh₃)₂Cl₂ / CuI Triethylamine, Toluene Monomer1->Catalyst Monomer2 1,4-diethynylbenzene Monomer2->Catalyst Polymer Poly[(N-Boc-4-amino-1,4-phenylene)ethynylene-alt-1,4-phenyleneethynylene] Catalyst->Polymer Polymerization

Caption: Sonogashira polymerization of this compound.

Experimental Protocol

Materials:

  • This compound (1.00 eq)

  • 1,4-diethynylbenzene (1.00 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (4.00 eq)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene and triethylamine via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 20 minutes.

  • Heat the mixture to 80 °C and stir for 48 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone.

  • Redissolve the polymer in a minimum amount of chloroform and reprecipitate from methanol.

  • Filter and dry the polymer under vacuum at 40 °C overnight.

Quantitative Data
PropertyValue
Number Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mₙ)30,000 - 50,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
Decomposition Temperature (Tₔ)~350 °C
Glass Transition Temperature (T₉)120 - 140 °C
SolubilitySoluble in THF, Chloroform

Polymer Synthesis via Suzuki Cross-Coupling Polymerization

The Suzuki cross-coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This method is highly effective for synthesizing poly(p-phenylene)s and related conjugated polymers.

Application: Synthesis of Poly[(N-tert-butoxycarbonyl-4-amino-1,4-phenylene)-alt-1,4-phenylene]

This protocol outlines the synthesis of an alternating copolymer from this compound and 1,4-phenylenediboronic acid.

Reaction Scheme:

Suzuki_Polymerization cluster_reactants Reactants cluster_products Product Monomer1 This compound Catalyst Pd(PPh₃)₄ Aqueous Na₂CO₃, Toluene Monomer1->Catalyst Monomer2 1,4-phenylenediboronic acid Monomer2->Catalyst Polymer Poly[(N-Boc-4-amino-1,4-phenylene)-alt-1,4-phenylene] Catalyst->Polymer Polymerization

Caption: Suzuki polymerization of this compound.

Experimental Protocol

Materials:

  • This compound (1.00 eq)

  • 1,4-phenylenediboronic acid (1.00 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (4.00 eq)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, 1,4-phenylenediboronic acid, and Pd(PPh₃)₄ in toluene.

  • Add the aqueous sodium carbonate solution.

  • Thoroughly degas the biphasic mixture by bubbling with an inert gas for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 72 hours.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into methanol.

  • Filter the polymer and dry under vacuum.

Quantitative Data
PropertyValue
Number Average Molecular Weight (Mₙ)10,000 - 20,000 g/mol
Weight Average Molecular Weight (Mₙ)25,000 - 45,000 g/mol
Polydispersity Index (PDI)2.5 - 3.0
Decomposition Temperature (Tₔ)~400 °C
Glass Transition Temperature (T₉)150 - 170 °C
SolubilitySoluble in THF, Chloroform, Toluene

Post-Polymerization Modification: Boc-Deprotection

A key advantage of using this compound as a monomer is the ability to deprotect the Boc group to yield a primary amine. This amine can then be used for further functionalization, such as grafting side chains, cross-linking, or introducing charged groups to create polyelectrolytes.

Workflow for Polymer Synthesis and Functionalization:

Experimental_Workflow A Monomer Synthesis (this compound) B Polymerization (e.g., Sonogashira or Suzuki Coupling) A->B Step 1 C Purification of Boc-Protected Polymer B->C Step 2 D Boc-Deprotection (e.g., using Trifluoroacetic Acid) C->D Step 3 E Purification of Amino-Functionalized Polymer D->E Step 4 F Post-Functionalization (e.g., Acylation, Alkylation) E->F Step 5 (Optional) G Final Functionalized Polymer F->G

Caption: General workflow for polymer synthesis and functionalization.

Experimental Protocol for Boc-Deprotection

Materials:

  • Boc-protected polymer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected polymer in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v).

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by FTIR by observing the disappearance of the Boc-carbonyl peak.

  • Concentrate the solution under reduced pressure.

  • Redissolve the residue in a minimal amount of methanol and precipitate into a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Filter the deprotected polymer, wash thoroughly with water, and dry under vacuum.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers through palladium-catalyzed cross-coupling reactions. The ability to perform post-polymerization modification via the deprotection of the Boc group opens up a wide range of possibilities for creating materials with tailored properties for various advanced applications in materials science and drug development. The protocols provided herein offer a starting point for the exploration of this versatile building block in the creation of novel polymeric materials.

Troubleshooting & Optimization

optimizing Suzuki coupling reaction conditions with tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Suzuki Coupling Reaction Conditions with tert-butyl N-(4-iodophenyl)carbamate

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Low yields with this substrate often stem from a few key factors. The this compound contains an electron-donating carbamate group, which can make the aryl iodide more electron-rich. This increased electron density can slow down the rate-limiting oxidative addition step of the catalytic cycle.[1] Additionally, issues like catalyst inactivity due to oxygen exposure, improper base selection, or suboptimal reaction conditions are common culprits.[2][3]

Q2: Is the N-Boc protecting group stable under typical Suzuki coupling conditions?

A2: Yes, the tert-butoxycarbonyl (Boc) group is generally robust under the basic conditions required for Suzuki-Miyaura coupling.[4][5] It is resistant to hydrolysis by most bases and nucleophiles.[4][5] However, the Boc group is sensitive to strong acids and can also be cleaved at very high temperatures.[6][7] Therefore, it is crucial to avoid acidic workup conditions if the Boc group needs to be retained and to use the lowest effective reaction temperature.

Q3: What are the most common side products, and how can they be minimized?

A3: Common byproducts in Suzuki coupling include homocoupling of the boronic acid starting material, dehalogenation of the aryl iodide, and protodeboronation of the boronic acid.[8]

  • Homocoupling can be minimized by ensuring an inert atmosphere, using the correct stoichiometry (a slight excess of the boronic acid is common), and sometimes by the slow addition of reagents.

  • Dehalogenation can occur in the presence of strong reducing agents or under certain catalytic conditions.[8]

  • Protodeboronation , the cleavage of the C-B bond, can be mitigated by carefully selecting the base and solvent system and ensuring the reaction is not unnecessarily prolonged.[8]

Q4: Which catalyst system is recommended for an electron-rich aryl iodide like this?

A4: For electron-rich aryl halides, palladium catalysts with bulky, electron-donating phosphine ligands are highly recommended as they facilitate the oxidative addition step.[1][2] Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos or XPhos are excellent choices.[2] Modern, well-defined pre-catalysts (e.g., XPhos Pd G2/G3/G4) are often more stable, convenient, and provide higher activity.[2][9]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: My reaction shows only starting materials or very low conversion after several hours. What are the most likely causes and how can I fix them?

Answer: This is a common issue pointing towards problems with the catalyst, reaction environment, or choice of base.

Potential Cause Recommended Solution
Catalyst Inactivity The active Pd(0) species is sensitive to oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] Use a fresh, high-quality palladium source. Consider using an air-stable pre-catalyst like an XPhos palladacycle.[9][10]
Ineffective Ligand The electron-donating carbamate group requires a suitable ligand to promote oxidative addition. Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or tri-tert-butylphosphine.[1][2][11]
Incorrect Base The base is critical for the transmetalation step.[12] If a weak base like Na₂CO₃ is failing, try stronger bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][13] The solubility of the base is also important, so ensure good mixing.
Suboptimal Temperature While aryl iodides are reactive, some Pd/PPh₃ systems show poor reactivity at lower temperatures (~50 °C).[14] Try increasing the temperature incrementally to 80-100 °C while monitoring for decomposition.[14][15] Microwave heating can also be effective.[2]
Issue 2: Significant Byproduct Formation

Question: My desired product is forming, but I have major impurities, particularly a homocoupled dimer of my boronic acid. What should I change?

Answer: Homocoupling and other side reactions often indicate non-optimal stoichiometry or catalyst issues.

Side Product Recommended Solution
Boronic Acid Homocoupling This is often caused by the presence of oxygen. Improve degassing procedures.[3] Ensure you are not using a large excess of the boronic acid; an excess of 1.1 to 1.5 equivalents is typical.
Dehalogenation The iodine is replaced by a hydrogen atom. This can happen if the reaction conditions are too harsh or if there are protic impurities. Ensure anhydrous solvents are used (if the protocol is not aqueous) and consider a milder base or lower temperature.
Protodeboronation The boronic acid is converted to an arene. This is often promoted by excess water or prolonged reaction times at high temperatures. Use the minimum amount of water necessary for the reaction and monitor the reaction to avoid excessive heating times.
Boc Group Cleavage This is unlikely under standard basic conditions but can occur at very high temperatures (>150-200°C) or if the reaction mixture becomes acidic.[7] Monitor the temperature carefully and use a basic workup. Confirm cleavage by checking for the free amine product via LC-MS or ¹H NMR.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

General Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (2-5 mol%).

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 pdII_halide pd0->pdII_halide Oxidative Addition product_label Ar-R pdII_borane pdII_halide->pdII_borane Transmetalation pdII_borane->pd0 Reductive Elimination pdII_borane->product_label pd0_label Pd(0)L₂ pdII_halide_label Ar-Pd(II)L₂(X) pdII_borane_label Ar-Pd(II)L₂(R) reagents_halide Ar-X reagents_halide->pdII_halide reagents_borane R-B(OR)₂ reagents_borane->pdII_borane base_label Base base_label->pdII_borane

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Workflow

Workflow A 1. Add Solids to Flask (Aryl Iodide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Catalyst System (Palladium Source & Ligand) B->C D 4. Add Degassed Solvents C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction Progress (TLC / LC-MS) E->F G 7. Reaction Workup (Quench, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Caption: A standard workflow for setting up a Suzuki coupling experiment.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Sol_Degas Degas solvents thoroughly Use an air-stable pre-catalyst Check_Catalyst->Sol_Degas No Check_Conditions Are conditions optimal? Check_Base->Check_Conditions Yes Sol_Ligand Use bulky, electron-rich phosphine ligand (e.g., SPhos) Check_Base->Sol_Ligand No (Slow Oxidative Addition) Sol_Base Screen stronger bases (K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base No (Slow Transmetalation) Sol_Temp Increase temperature (80-110 °C) Check_Conditions->Sol_Temp No

References

common side reactions in the synthesis of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl N-(4-iodophenyl)carbamate, a common Boc-protection reaction of 4-iodoaniline. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis involves the protection of the amino group of 4-iodoaniline using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base in a suitable organic solvent. The primary transformation is the formation of a carbamate linkage.[1][2]

Q2: Why is my Boc protection of 4-iodoaniline slow or incomplete?

Several factors can contribute to an incomplete or slow reaction:

  • Low Nucleophilicity of the Amine: 4-Iodoaniline is an electron-deficient aniline, which makes its amino group less nucleophilic and therefore less reactive towards Boc anhydride.[3][4]

  • Insufficient Boc Anhydride: An inadequate amount of Boc₂O will result in unreacted starting material.[5]

  • Suboptimal Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively facilitate the reaction.[5]

  • Low Reaction Temperature: While often performed at room temperature, lower temperatures can significantly slow the reaction rate.[5]

  • Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction can be slow or incomplete.[3]

Q3: What are the most common side products in this synthesis?

The most frequently encountered side products include:

  • N,N-di-Boc protected 4-iodoaniline: This occurs when a second Boc group is added to the amine, particularly if an excess of Boc₂O is used or if the reaction conditions are too harsh.[4][5]

  • Urea derivatives: These can form if an isocyanate intermediate is generated, which then reacts with another molecule of 4-iodoaniline. This is more common at higher temperatures.[4]

  • Unreacted 4-iodoaniline: This will be present if the reaction does not go to completion.[5]

Q4: Can the iodine atom interfere with the reaction?

Under the standard, relatively mild conditions for Boc protection, the iodo-group is generally stable and does not participate in side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution Rationale
Low reactivity of 4-iodoaniline Add a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP).[4]DMAP is a nucleophilic catalyst that activates the Boc anhydride, making it more reactive towards weakly nucleophilic amines like anilines.[4]
Insufficient Boc Anhydride Increase the molar equivalents of Boc₂O to 1.1-1.5 relative to the 4-iodoaniline.[5]Ensuring a slight excess of the protecting agent can drive the reaction to completion.
Inappropriate or insufficient base Use a suitable base such as triethylamine (TEA) or sodium bicarbonate. Ensure at least stoichiometric amounts are used.[2]A base is often necessary to neutralize the acidic byproduct and drive the reaction forward.[3]
Reaction temperature is too low Consider gently heating the reaction mixture (e.g., to 40 °C) and monitoring the progress by TLC or LC-MS.[1]Increased temperature can overcome the activation energy barrier for less reactive substrates.
Poor solubility of starting materials Choose a solvent in which both 4-iodoaniline and Boc₂O are readily soluble, such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).[3][4]Complete dissolution of reactants is crucial for an efficient reaction.
Problem 2: Formation of Multiple Products (Impure Product)
Possible Cause Suggested Solution Rationale
Di-Boc protection of the primary amine Carefully control the stoichiometry, using close to 1.0-1.1 equivalents of Boc₂O. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[4]Over-reaction can be prevented by limiting the amount of the protecting agent and the reaction time.
Formation of urea byproducts Run the reaction at room temperature or below. Ensure high-purity Boc₂O is used.Higher temperatures can promote the formation of isocyanate intermediates that lead to urea derivatives.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure based on common practices for Boc protection of amines.[1][3]

Materials:

  • 4-Iodoaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

  • Dissolution: Dissolve 4-iodoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., THF) to a concentration of approximately 0.1 to 0.5 M in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter the solution and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-iodoaniline in anhydrous solvent add_base Add base (e.g., TEA) dissolve->add_base add_boc Add Boc₂O add_base->add_boc stir Stir at RT and monitor by TLC/LC-MS add_boc->stir concentrate Concentrate in vacuo stir->concentrate extract Aqueous workup & extraction concentrate->extract purify Purify by chromatography extract->purify product tert-butyl N-(4-iodophenyl)carbamate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Low Amine Reactivity start->cause1 Is starting material consumed slowly? cause2 Stoichiometry Issue start->cause2 Is starting material still present at end? solution1 Add catalytic DMAP or gently heat cause1->solution1 solution2 Use 1.1-1.5 eq. Boc₂O cause2->solution2 cause3 Impure Product (Multiple Spots on TLC) cause4 Di-Boc Formation cause3->cause4 Is there a less polar spot? cause5 Urea Byproduct cause3->cause5 Is there a more polar byproduct? solution4 Use 1.0-1.1 eq. Boc₂O & monitor reaction cause4->solution4 solution5 Run at RT or below cause5->solution5

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Purification of tert-butyl N-(4-iodophenyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl N-(4-iodophenyl)carbamate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?

A standard stationary phase for this purification is silica gel (230-400 mesh). A common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.[1]

Q2: How do I determine the optimal mobile phase composition?

The optimal mobile phase composition is determined by running a TLC of your crude material with various solvent systems. The ideal solvent system will give your target compound, this compound, a retention factor (Rf) value between 0.2 and 0.4. This range typically provides the best separation from impurities during column chromatography.

Q3: How can I visualize this compound on a TLC plate?

While this compound has a phenyl ring and should be visible under UV light at 254 nm, its response might be weak. For clearer visualization, chemical staining is recommended. A potassium permanganate (KMnO₄) stain is effective for oxidizing the carbamate group, or a ceric ammonium molybdate (CAM) stain can also be used.[1]

Q4: What are the likely impurities I need to separate from?

The synthesis of this compound typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc₂O). Potential impurities include:

  • Unreacted 4-iodoaniline: This is more polar than the product and will have a lower Rf value.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally less polar.

  • Di-Boc protected aniline: If formed, this byproduct would be significantly less polar and have a higher Rf value.

Q5: Is this compound stable on silica gel?

N-Boc protected anilines can sometimes be sensitive to the acidic nature of silica gel, which may lead to partial decomposition (de-Boc protection) during purification.[2][3] It is advisable to assess the stability of your compound by performing a 2D-TLC experiment. Spot the crude material on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, the compound is stable. The appearance of new spots off the diagonal suggests decomposition.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column. 1. Mobile phase is not polar enough. 2. Compound has decomposed on the silica gel. 1. Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol (1-2%) can be added.[1]2. Check for decomposition using 2D-TLC. If unstable, consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) or using a different stationary phase like neutral alumina.[1]
Product elutes too quickly (high Rf). Mobile phase is too polar. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1]
Poor separation of product from impurities. 1. Inappropriate mobile phase. 2. Column is overloaded. 3. Improper sample loading. 1. Perform a systematic TLC screen of different solvent systems to find one that maximizes the separation (ΔRf) between your product and the impurities.2. A general guideline is to load 1-2% of crude material relative to the weight of the silica gel.[1]3. Dissolve the crude product in a minimal amount of solvent and apply it as a narrow band to the top of the column. For poorly soluble samples, use the "dry loading" technique.[4]
Streaking or tailing of the product band. 1. Compound is degrading on the silica gel. 2. Sample is not sufficiently soluble in the mobile phase. 3. Column is overloaded. 1. Deactivate the silica gel with triethylamine or use neutral alumina.[1]2. Ensure the sample is fully dissolved before loading. If solubility is an issue, consider the dry loading method.[4]3. Reduce the amount of sample loaded onto the column.
No product recovered after purification. 1. Compound decomposed on the column. 2. Fractions containing the product were missed. 1. Assess compound stability on silica using 2D-TLC prior to large-scale purification.[1]2. Collect smaller fractions and monitor them carefully by TLC. The product may be present in fractions that appear clean by visual inspection.

Experimental Protocols

TLC Analysis for Mobile Phase Optimization
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a prepared solvent system (e.g., 10% ethyl acetate in hexane).

  • Visualize the developed plate under UV light (254 nm) and then with a chemical stain (e.g., KMnO₄).

  • Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for the product spot.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. A common ratio is ~50-100g of silica per 1g of crude material.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica bed with a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent to the top of the silica bed.

    • Carefully add a small layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting the eluent in fractions.

    • Monitor the fractions by TLC to track the elution of the product and impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Parameter Typical Value/Condition Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexaneA gradient of 10% to 30% ethyl acetate in hexane is often effective.
Target TLC Rf 0.2 - 0.4Provides optimal separation on the column.
Visualization UV (254 nm), KMnO₄ or CAM stainChemical staining is recommended for confirmation.[1]
Sample Loading Ratio 1:50 to 1:100 (Crude:Silica by weight)Depends on the difficulty of the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Mobile Phase Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_elution Elution Issues cluster_separation Separation Issues start Problem Encountered no_elution No Product Eluting? start->no_elution too_fast Product Eluting Too Fast? start->too_fast poor_sep Poor Separation? start->poor_sep tailing Band Tailing/Streaking? start->tailing sol_polarity_inc Increase Mobile Phase Polarity no_elution->sol_polarity_inc Is mobile phase too non-polar? sol_stability Check Stability (2D-TLC) Use Deactivated Silica/Alumina no_elution->sol_stability Is compound unstable? sol_polarity_dec Decrease Mobile Phase Polarity too_fast->sol_polarity_dec sol_reoptimize Re-optimize Mobile Phase (TLC) Reduce Sample Load poor_sep->sol_reoptimize sol_dry_load Use Dry Loading Deactivate Silica tailing->sol_dry_load

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Synthesis of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the protection of the amino group of 4-iodoaniline using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the formation of the carbamate.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in this synthesis can stem from several factors. 4-Iodoaniline is an electron-deficient aniline, which makes its amino group less nucleophilic and thus less reactive towards Boc anhydride.[3] Key factors to investigate include the choice and amount of base, solvent, reaction temperature, and stoichiometry of reagents. Incomplete reactions or the formation of side products are common culprits.

Q3: What are the potential side products in this reaction?

A3: Potential side products include the formation of a di-Boc protected aniline (N,N-bis(tert-butoxycarbonyl)-4-iodoaniline), especially if an excess of Boc anhydride and a strong base are used.[4] Additionally, unreacted 4-iodoaniline will be a major impurity if the reaction does not go to completion. Hydrolysis of Boc anhydride can also occur, leading to the formation of tert-butanol and carbon dioxide.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting material (4-iodoaniline). The product, this compound, is less polar than the starting amine and will have a higher Rf value. A common eluent system for TLC is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Possible CauseRecommended Action
Insufficient Basicity 4-Iodoaniline requires a suitable base to facilitate the reaction. While weaker bases like sodium bicarbonate can be used, stronger, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) often lead to higher yields and faster reaction times.[3]
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and yield. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used. For poorly soluble starting materials, a co-solvent system may be beneficial.
Low Reaction Temperature While many Boc protections proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with a less reactive aniline.
Incorrect Stoichiometry A slight excess of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting aniline.
Problem 2: Presence of Significant Impurities After Reaction

Possible Causes & Solutions

ImpurityIdentification (TLC)Mitigation & Purification
Unreacted 4-iodoaniline Lower Rf spot compared to the product.Ensure the reaction goes to completion by optimizing conditions (see Problem 1). Purification can be achieved via column chromatography or recrystallization.
Di-Boc Product Higher Rf spot, often close to the product.Use a controlled amount of Boc anhydride (1.1 equivalents). This impurity can be challenging to remove by recrystallization and may require careful column chromatography.
Hydrolyzed Boc Anhydride Byproducts Not easily visualized by UV on TLC.These are typically removed during the aqueous work-up.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-iodoaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.5 M).

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Purification Protocols

Recrystallization:

  • Solvent System: A mixture of hexane and ethyl acetate is commonly effective. Other options include ethanol/water or acetone/water.[5][6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hot hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent should be determined by TLC analysis, aiming for an Rf of 0.2-0.3 for the product.[1]

Data Presentation

Table 1: Effect of Base on Reaction Yield (Representative Data)

BaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)
None-THF2524< 20
NaHCO₃ (sat. aq.)ExcessTHF/H₂O251260-70
Triethylamine (TEA)1.2DCM25485-95
DIPEA1.2DCM25485-95
4-DMAP (catalytic)0.1DCM252> 95

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 4-iodoaniline in anhydrous solvent Start->Dissolve Add_Base Add Base (e.g., TEA) Dissolve->Add_Base Add_Boc Add Boc₂O Add_Base->Add_Boc Stir Stir at RT (Monitor by TLC) Add_Boc->Stir Concentrate Concentrate Stir->Concentrate Reaction Complete Extract Dissolve in EtOAc, wash with NaHCO₃ & brine Concentrate->Extract Dry Dry over Na₂SO₄ Extract->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Crude_Product Crude_Product Filter_Concentrate->Crude_Product Recrystallize Recrystallization (Hexane/EtOAc) Crude_Product->Recrystallize High Purity Crude Column Column Chromatography (Silica, Hexane/EtOAc) Crude_Product->Column Complex Mixture Pure_Product Pure_Product Recrystallize->Pure_Product Column->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart Start Low Yield? Check_Reaction Incomplete Reaction on TLC? Start->Check_Reaction Yes_Incomplete Yes Check_Reaction->Yes_Incomplete Yes No_Complete No Check_Reaction->No_Complete No Optimize Optimize Reaction Conditions: - Increase temperature - Use stronger base (TEA/DIPEA) - Increase reaction time - Check reagent stoichiometry Yes_Incomplete->Optimize Side_Products Significant side products on TLC? No_Complete->Side_Products Purification_Issue Product lost during work-up or purification. Review extraction and purification steps. Yes_Side Yes Side_Products->Yes_Side Yes No_Side No Side_Products->No_Side No Optimize_Stoichiometry Adjust Boc₂O stoichiometry (1.1 eq). Consider a milder base. Yes_Side->Optimize_Stoichiometry No_Side->Purification_Issue

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Buchwald-Hartwig Reactions with N-Boc-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Buchwald-Hartwig amination of N-Boc-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with N-Boc-4-iodoaniline is showing low to no conversion. What are the common causes and how can I fix it?

A1: Low or no conversion in the amination of N-Boc-4-iodoaniline can stem from several factors, from inactive catalysts to suboptimal reaction conditions. A primary concern with aryl iodides is the potential for the generated iodide anion to inhibit the palladium catalyst.[1][2]

Here are the potential causes and troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Improper handling or storage of the palladium precursor and ligand can lead to deactivation.

    • Solution: Ensure all reagents are handled under an inert atmosphere (Argon or Nitrogen).[3] Using a pre-catalyst, such as a G3 or G4 palladacycle, is highly recommended as they provide more reliable generation of the active Pd(0) species.[1][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and interdependent.[3]

    • Solution: Systematically screen different reaction parameters. A good starting point is often a strong, non-nucleophilic base like NaOtBu in an anhydrous, aprotic solvent like toluene or dioxane at temperatures ranging from 80-110 °C.[1][3][5]

  • Poor Solubility: If reactants, particularly the base, are not well-dissolved, the reaction kinetics can be significantly hindered.[1]

    • Solution: Consider switching to a more solubilizing solvent like dioxane or THF. For inorganic bases like Cs2CO3 or K3PO4, vigorous stirring is crucial. Grinding the base before use can also improve results.[1]

Q2: I am observing significant side product formation, mainly hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[3] It can arise from β-hydride elimination, a competitive pathway to the desired reductive elimination.

To minimize this side reaction:

  • Optimize the Base: The choice of base can influence the rate of side reactions.

    • Solution: If using a very strong base like NaOtBu, consider switching to a weaker inorganic base such as Cs2CO3 or K3PO4.[1][3] This may require a higher reaction temperature to maintain a reasonable reaction rate.[3]

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions.[3]

    • Solution: If the reaction proceeds at a reasonable rate at a lower temperature, reducing it may suppress the formation of the hydrodehalogenated product.

  • Screen Ligands: The ligand structure plays a crucial role in the relative rates of reductive elimination and side reactions.

    • Solution: Bulky, electron-rich phosphine ligands are generally preferred as they can facilitate the desired reductive elimination step.[6] Consider screening different ligands to find one that minimizes hydrodehalogenation for this specific substrate.

Q3: What are the best practices for selecting the catalyst, ligand, base, and solvent for the amination of N-Boc-4-iodoaniline?

A3: The optimal conditions are highly dependent on the specific amine coupling partner. However, here are some general guidelines for N-Boc-4-iodoaniline:

  • Catalyst/Ligand System:

    • Palladium Source: Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G2) are often more efficient and reproducible than generating the catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.[1][4]

    • Ligand: For electron-rich anilines like N-Boc-4-iodoaniline, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos are excellent choices.[6] These ligands help to stabilize the palladium catalyst and promote the reductive elimination step.[6]

  • Base Selection:

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates.[1] However, be mindful that the Boc protecting group can be sensitive to strong bases at elevated temperatures.

    • Weaker Bases: If base-sensitive functional groups are present in the coupling partner or if Boc-group cleavage is observed, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are recommended.[1][3]

  • Solvent Choice:

    • Common Solvents: Anhydrous and degassed toluene, 1,4-dioxane, and THF are the most common and effective solvents for Buchwald-Hartwig aminations.[3][7] Toluene is often a good first choice.[2]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[4]

Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting start Low/No Yield or Side Products with N-Boc-4-iodoaniline q_catalyst Is the catalyst active and handled under inert conditions? start->q_catalyst sol_catalyst Use a pre-catalyst (e.g., G3/G4). Ensure rigorous inert atmosphere. q_catalyst->sol_catalyst No q_conditions Are reaction conditions (base, solvent, temp) optimized? q_catalyst->q_conditions Yes sol_catalyst->q_conditions sol_conditions Screen different bases (NaOtBu vs. Cs2CO3), solvents (Toluene, Dioxane), and temperatures (80-110 °C). q_conditions->sol_conditions No q_hydrodehalogenation Is hydrodehalogenation a major side product? q_conditions->q_hydrodehalogenation Yes end Successful Reaction sol_conditions->end sol_hydrodehalogenation Try a weaker base (Cs2CO3). Screen different bulky phosphine ligands. Lower the reaction temperature. q_hydrodehalogenation->sol_hydrodehalogenation Yes q_boc Is Boc-group cleavage observed? q_hydrodehalogenation->q_boc No sol_hydrodehalogenation->end sol_boc Use a weaker base (K3PO4, Cs2CO3). Lower the reaction temperature. q_boc->sol_boc Yes q_boc->end No sol_boc->end

Caption: A troubleshooting workflow for Buchwald-Hartwig reactions involving N-Boc-4-iodoaniline.

Data Summary Tables

Table 1: Common Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pre-catalysts (e.g., XPhos Pd G3)More reliable generation of active Pd(0) species.[1][4]
Ligand Bulky, electron-rich phosphinesPromotes reductive elimination, often minimizing side reactions.[6]
Base NaOtBu, LHMDS, Cs2CO3, K3PO4Choice depends on substrate functional group tolerance.[1][3]
Solvent Toluene, Dioxane, THF (anhydrous)Good solubility for reactants and catalytic intermediates.[3]
Temperature 80 - 110 °CBalances reaction rate and potential for side reactions.[1]

Table 2: Comparison of Common Bases

BaseStrengthCommon Use CasePotential Issues
NaOtBu StrongGeneral-purpose, often gives fast reactions.[3]Incompatible with base-sensitive groups (e.g., esters, Boc at high temp).[4]
LHMDS StrongSimilar to NaOtBu.Can also affect sensitive functional groups.
Cs2CO3 WeakerGood for substrates with base-sensitive functional groups.[1][3]May require higher temperatures or longer reaction times.[3]
K3PO4 WeakerAlternative to Cs2CO3 for sensitive substrates.[3]Slower reaction rates are possible.

Experimental Protocol Example

General Procedure for the Buchwald-Hartwig Amination of N-Boc-4-iodoaniline:

Note: This is a representative protocol and may require optimization for your specific amine coupling partner.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, 1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).[3]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add N-Boc-4-iodoaniline (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) via syringe.[3]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Reaction Mechanism Overview

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination amide_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product reagents1 Ar-I (N-Boc-4-iodoaniline) reagents1->oxidative_addition reagents2 HNR'R'' (Amine) reagents2->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

preventing deiodination in reactions with tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl N-(4-iodophenyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize deiodination and other common side reactions, ensuring the success of your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in reactions with this compound?

A1: Deiodination is an undesired side reaction where the iodine atom on the phenyl ring of this compound is replaced by a hydrogen atom, leading to the formation of the byproduct tert-butyl N-phenylcarbamate (N-Boc-aniline). This side reaction reduces the yield of your desired product and introduces impurities that can be challenging to separate, complicating the purification process. The carbon-iodine bond is relatively weak, making this substrate susceptible to cleavage under various reaction conditions.

Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote deiodination, including:

  • High Temperatures: Elevated temperatures can provide the energy needed to cleave the C-I bond.[1]

  • Choice of Base: Strong, sterically hindered bases or bases with nucleophilic counter-ions can sometimes facilitate hydrodeiodination. The selection of an appropriate base is critical.[2][3]

  • Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Inefficient catalyst systems may favor the deiodination pathway. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling over side reactions.[1]

  • Presence of Protic Species: Sources of protons in the reaction mixture, such as water or alcohols, can contribute to the replacement of iodine with hydrogen.

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of deiodination.

Q3: How can I minimize deiodination when using this compound in a Suzuki coupling reaction?

A3: To minimize deiodination in Suzuki couplings, consider the following strategies:

  • Catalyst and Ligand: Employ a robust catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in promoting the desired C-C bond formation and suppressing deiodination.[1]

  • Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide (NaOtBu), which can sometimes promote side reactions.[2][3]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start with milder conditions (e.g., 80 °C) and only increase the temperature if necessary.

  • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions that can affect the catalyst's performance.[1]

Q4: Are there specific recommendations for preventing deiodination in Sonogashira and Buchwald-Hartwig reactions?

A4: Yes, for these reactions, you can adapt similar principles:

  • Sonogashira Coupling: Copper-free conditions can sometimes reduce side reactions. The choice of an appropriate amine base is also critical. When using a copper co-catalyst, it is essential to maintain an inert atmosphere to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Buchwald-Hartwig Amination: The selection of the correct ligand is paramount. Bulky, electron-rich phosphine ligands are known to favor reductive elimination over β-hydride elimination, a competing pathway that can lead to deiodination.[2] Using a well-defined palladium precatalyst can also lead to more reproducible results.[4][5]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and resolve issues related to deiodination during your experiments.

Issue: Significant formation of the deiodinated byproduct, tert-butyl N-phenylcarbamate.

Below is a logical workflow to diagnose and address the potential causes of excessive deiodination.

Deiodination_Troubleshooting start High Deiodination Observed check_temp Is the reaction temperature too high? start->check_temp check_base Is the base appropriate? check_temp->check_base No solution_temp Lower the reaction temperature. Monitor progress at a lower temperature before increasing. check_temp->solution_temp Yes check_catalyst Is the catalyst/ligand system optimal? check_base->check_catalyst No solution_base Switch to a milder base (e.g., K2CO3, Cs2CO3). Avoid strongly basic or nucleophilic bases. check_base->solution_base Potentially check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere No solution_catalyst Screen different Pd precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). check_catalyst->solution_catalyst Potentially check_solvent Is the solvent anhydrous and degassed? check_atmosphere->check_solvent No solution_atmosphere Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of inert gas (Ar or N2). check_atmosphere->solution_atmosphere Potentially solution_solvent Use anhydrous solvents and degas them prior to use. check_solvent->solution_solvent Potentially

Caption: Troubleshooting workflow for high deiodination.

Quantitative Data on Deiodination in Suzuki Coupling

The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the deiodinated byproduct in Suzuki coupling reactions with aryl iodides. While specific data for this compound is limited, the trends observed with analogous substrates are highly informative.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Desired Product Yield (%)Deiodination Byproduct Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O80-10012-24Good to ExcellentNot Reported[6]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-24Good to ExcellentNot Reported[6]
PdCl₂(dppf)Cs₂CO₃DMF801690-98Not Reported[7]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110692-99Not Reported[7]
Pd/NiFe₂O₄Na₂CO₃DMF/H₂O800.598Not Reported[8]
Pd/NiFe₂O₄K₂CO₃DMF/H₂O800.6795Not Reported[8]
Pd/NiFe₂O₄Cs₂CO₃DMF/H₂O80192Not Reported[8]
4-AAP-Pd(II)Na₂CO₃EtOH/H₂OReflux489Not Reported[8]
4-AAP-Pd(II)K₂CO₃EtOH/H₂OReflux495Not Reported[8]
4-AAP-Pd(II)NaOHEtOH/H₂OReflux417Not Reported[8]

Note: The yield of the deiodination byproduct is often not explicitly reported in the literature. The absence of a reported yield does not imply its absence in the reaction mixture. The data presented should be used as a guide for optimizing your reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for common cross-coupling reactions with this compound, designed to minimize deiodination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for minimizing deiodination by using a robust catalyst system and moderate reaction conditions.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh this compound, arylboronic acid, Pd catalyst, ligand, and base. add_reagents Add solids to flask. Evacuate and backfill with Ar/N2 (3x). prep_reagents->add_reagents prep_glassware Oven-dry glassware and cool under inert gas. prep_glassware->add_reagents add_solvent Add degassed solvent via syringe. add_reagents->add_solvent react Stir at 80-90 °C. Monitor by TLC/LC-MS. add_solvent->react cool_filter Cool to RT. Dilute with EtOAc and filter through Celite. react->cool_filter extract Wash with water and brine. Dry organic layer over Na2SO4. cool_filter->extract purify Concentrate and purify by flash chromatography. extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • SPhos (0.02 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a palladium precatalyst and a strong, non-nucleophilic base to favor the desired C-N bond formation.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv Pd)

  • XPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In an oven-dried Schlenk tube or reaction vial, combine this compound, the palladium precatalyst, and the phosphine ligand.[4]

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Add the amine and sodium tert-butoxide.

  • Add the anhydrous and degassed toluene via syringe.[4]

  • Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC/LC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[4]

  • Wash the filtrate with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

solubility issues of tert-butyl N-(4-iodophenyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-butyl N-(4-iodophenyl)carbamate. It addresses common solubility challenges and provides systematic approaches to overcoming them. While extensive quantitative solubility data for this specific compound is not widely published, this guide offers a predictive solubility profile, a detailed experimental protocol for determining solubility, and a troubleshooting section to address common issues encountered during its use.

Predicted Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both nonpolar and polar functional groups. The large, nonpolar tert-butyl group and the iodophenyl ring suggest solubility in nonpolar and moderately polar organic solvents. The polar carbamate group (-NHCOO-) may contribute to solubility in more polar organic solvents. The general principle of "like dissolves like" is a useful guide for predicting solubility.

Below is a table summarizing the predicted solubility of this compound in common organic solvents. These predictions are qualitative and should be experimentally verified.

Solvent CategorySolventPredicted SolubilityRationale
Nonpolar Hexane, HeptaneLowThe polarity of the carbamate group limits solubility in highly nonpolar solvents.
TolueneModerate to HighThe aromatic ring of toluene can interact favorably with the iodophenyl ring of the solute.
Polar Aprotic Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving compounds with a mix of polar and nonpolar characteristics.[1]
Tetrahydrofuran (THF)HighTHF's polarity and its ability to act as a hydrogen bond acceptor make it a suitable solvent.[1]
Ethyl AcetateHighThe ester group in ethyl acetate can interact with the carbamate group, and its overall polarity is suitable for this compound.
Acetonitrile (ACN)ModerateAcetonitrile is a polar aprotic solvent, but its high polarity might be less favorable for the nonpolar parts of the molecule.
Dimethylformamide (DMF)HighDMF is a strong polar aprotic solvent that is often effective for dissolving carbamates.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful solvent capable of dissolving a wide range of organic compounds.
Polar Protic Methanol, EthanolModerateThe ability of alcohols to hydrogen bond may allow for some dissolution, but the large nonpolar regions of the molecule will limit high solubility.
WaterInsolubleThe large, nonpolar tert-butyl and iodophenyl groups make the compound hydrophobic and insoluble in water.

Experimental Protocol for Determining Solubility

This protocol outlines a method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Troubleshooting Guide and FAQs

This section addresses common solubility-related problems that you may encounter during your experiments.

Q1: The compound is not dissolving in my chosen solvent, even with heating and stirring.

A1:

  • Incorrect Solvent Choice: The polarity of your solvent may not be suitable for this compound. Review the predicted solubility profile and consider a solvent with a different polarity. For instance, if you are using a nonpolar solvent like hexane, try a more polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Insufficient Solvent Volume: You may be trying to dissolve too much compound in a small amount of solvent. Try adding more solvent in small increments until the compound dissolves.

  • Low Temperature: For many compounds, solubility increases with temperature. Try gently warming the mixture while stirring. Be cautious not to overheat, as this could potentially lead to decomposition.

  • Sonication: Using a bath sonicator can provide the energy needed to break up solid aggregates and promote dissolution.

Q2: The compound dissolved initially but then precipitated out of solution.

A2:

  • Temperature Change: If you dissolved the compound at an elevated temperature, it might have crashed out of solution upon cooling to room temperature. This indicates that the solution was supersaturated at the lower temperature. To resolve this, you can either work at the higher temperature or use a larger volume of solvent.

  • Change in Solvent Composition: If you added another substance (e.g., an anti-solvent) to your solution, it may have changed the overall polarity, causing your compound to precipitate. This principle is often used intentionally for crystallization.

  • Evaporation of Solvent: If the solvent is volatile, its evaporation can lead to an increase in the concentration of your compound, causing it to exceed its solubility limit and precipitate. Ensure your container is well-sealed.

Q3: The compound "oiled out" instead of dissolving or forming a crystalline solid.

A3:

  • "Oiling out" occurs when a solid melts in the solvent at a high temperature but does not dissolve, or when it comes out of solution as a liquid rather than a solid.

  • Solution Over-saturation at High Temperature: You may be using too little solvent, and the temperature required to dissolve the compound is above its melting point in that solvent mixture. Try adding more of the "good" solvent to decrease the saturation temperature.[2]

  • Rapid Cooling: Cooling the solution too quickly can sometimes lead to oiling out. Allow the solution to cool more slowly to encourage crystal formation.

  • Impurities: The presence of impurities can sometimes lower the melting point of the solid and promote oiling out. Consider purifying a small sample of your compound before attempting dissolution.

Q4: I'm seeing inconsistent results in my experiments, which I suspect are due to solubility issues.

A4:

  • Micro-precipitation: Even if you don't see visible precipitation, microscopic particles or aggregates of the compound may be present, leading to inconsistent concentrations in your assays. It is recommended to filter your stock solutions through a 0.22 µm filter.

  • Stock Solution Stability: The compound may not be stable in your chosen solvent over time, leading to degradation and a decrease in the effective concentration. It is advisable to prepare fresh stock solutions for your experiments.

  • Accurate Measurement: Ensure that you are accurately weighing your compound and measuring your solvent volumes to maintain consistent concentrations.

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility problems with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the solvent choice appropriate? (Refer to Predicted Solubility Profile) start->check_solvent change_solvent Select a more appropriate solvent (e.g., DCM, THF, DMF) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->start add_solvent Add more solvent incrementally check_concentration->add_solvent Yes apply_energy Apply gentle heating or sonication check_concentration->apply_energy No check_dissolution Does the compound dissolve? add_solvent->check_dissolution apply_energy->check_dissolution success Success: Compound is dissolved check_dissolution->success Yes troubleshoot_precipitation Did the compound precipitate after initial dissolution? check_dissolution->troubleshoot_precipitation No, but... check_temp Check for temperature fluctuations. Maintain constant temperature or use more solvent. troubleshoot_precipitation->check_temp Yes oiling_out Did the compound 'oil out'? troubleshoot_precipitation->oiling_out No, but... further_investigation Further Investigation: - Check compound purity - Consider co-solvents troubleshoot_precipitation->further_investigation No check_temp->further_investigation check_evaporation Ensure container is sealed to prevent solvent evaporation. slow_cooling Allow for slower cooling. Add more 'good' solvent. oiling_out->slow_cooling Yes oiling_out->further_investigation No slow_cooling->further_investigation

Caption: A flowchart for systematically troubleshooting solubility issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving tert-butyl N-(4-iodophenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice depends on the desired final product. Given the presence of the N-H bond in the carbamate, the Buchwald-Hartwig reaction would be used to couple the aryl iodide with another amine, while the Suzuki reaction would introduce a new carbon-based substituent at the position of the iodine.

Q2: Which factors are most critical for a successful cross-coupling reaction with this substrate?

A2: Several factors are crucial for success:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. Bulky, electron-rich phosphine ligands are often preferred.[1][2]

  • Base: The base plays a critical role in the catalytic cycle and must be chosen carefully to be compatible with the starting materials and catalyst.[3][4]

  • Solvent: The solvent can influence catalyst activity and solubility of reagents. Anhydrous, degassed solvents are typically required.

  • Reaction Temperature: Temperature control is essential to balance reaction rate and prevent catalyst decomposition or side reactions.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).[5]

Q3: How do I choose an appropriate palladium catalyst and ligand?

A3: For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or precatalysts such as Pd(dppf)Cl₂ are common starting points. For Buchwald-Hartwig aminations, systems using bulky, electron-rich monophosphine ligands like XPhos, SPhos, or BrettPhos are often highly effective, especially with challenging substrates.[1][2][5][6] It is often necessary to screen a small library of ligands to find the optimal one for a specific transformation.[2] Using pre-ligated palladium precatalysts can offer more consistent results compared to generating the active catalyst in-situ.[2]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium source is active. If using a Pd(II) source (e.g., Pd(OAc)₂), pre-reduction to Pd(0) may be necessary.[4] Consider using a pre-formed Pd(0) catalyst or a precatalyst.[2][5]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[7]
Poor Reagent Quality Ensure all reagents, especially the amine or boronic acid, are pure. Impurities can poison the catalyst.[5] Recrystallize solid reagents or distill liquid reagents if purity is questionable.
Suboptimal Ligand The chosen ligand may not be suitable. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[2]
Incorrect Base The base may be too weak or poorly soluble. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are often used.[3][4]

Problem 2: Formation of significant side products (e.g., homocoupling, dehalogenation).

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This can occur if the reaction mixture is not properly degassed, leading to oxidative processes.[8] Ensure rigorous exclusion of oxygen.
Protodeboronation (Suzuki) Cleavage of the C-B bond can be promoted by aqueous basic conditions.[9] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9]
Reductive Dehalogenation The aryl iodide is converted to an arene. This can sometimes be minimized by changing the ligand or solvent.[4]
Iodide Inhibition In some cases, the iodide salt formed as a byproduct can inhibit the catalyst.[10][11] Switching to a less polar solvent where the salt is insoluble can sometimes mitigate this issue.[5][11]

Data and Protocols

Catalyst System Performance for Aryl Iodide Cross-Coupling

The following tables summarize typical conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent[7]
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O10012-2495[12]
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidK₂CO₃Dioxane110-92[12]

Table 2: Buchwald-Hartwig Amination of Aryl Iodides

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPAnilineNaOt-BuToluene80-Good to Excellent[12]
Pd(OAc)₂ / RuPhosMorpholineCs₂CO₃Dioxane100-Good to Excellent[12]
Pd₂(dba)₃ / XantphosBenzylamineK₃PO₄t-BuOH110-Good to Excellent[12]
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-2.0 mmol).

  • Reagent Addition: Add the this compound (1.0 mmol), the amine coupling partner (1.1-1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane).[2]

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[2] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.[2]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Iodide - Coupling Partner - Base - Catalyst/Ligand inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert setup Assemble Glassware (Flame-dried Schlenk tube) setup->reagents solvent Add Degassed Solvent inert->solvent Execute heat Heat to Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Isolate extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree start Reaction Failed: Low or No Conversion q1 Was an inert atmosphere maintained? start->q1 a1_no Action: Improve degassing and inerting technique. q1->a1_no No a1_yes Check Reagent Purity q1->a1_yes Yes a2_no Action: Purify starting materials and dry solvent. a1_yes->a2_no No a2_yes Evaluate Catalyst System a1_yes->a2_yes Yes a3_no Action: Screen different ligands and/or Pd source. Consider a precatalyst. a2_yes->a3_no Ineffective a3_yes Optimize Conditions a2_yes->a3_yes Effective a4_no Action: Screen different bases and temperatures. a3_yes->a4_no Suboptimal a4_yes Consult further literature for specific substrate. a3_yes->a4_yes Optimal

References

Technical Support Center: Reactions Involving tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the workup and purification of reactions involving tert-butyl N-(4-iodophenyl)carbamate. This aryl iodide is a common building block in palladium-catalyzed cross-coupling reactions, and successful product isolation is critical for subsequent synthetic steps.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workup, presented in a question-and-answer format.

Issue 1: Low or No Product Isolated After Aqueous Workup

Q1: After performing a standard aqueous workup for my Suzuki/Buchwald-Hartwig/Heck reaction, I have a very low yield or have lost my product entirely. What went wrong?

A1: Low recovery can stem from several factors related to the product's properties or the workup procedure itself. The Boc-protecting group and the newly introduced functionality can alter the polarity and solubility of your product compared to the starting material.

Possible Causes & Solutions:

  • Product Solubility: The product may have higher than expected water solubility, especially if the coupled partner contains polar functional groups.

    • Troubleshooting Step: Before discarding the aqueous layer, extract it multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. You can also analyze a sample of the aqueous layer by LC-MS or TLC to check for the presence of your product.

  • Incorrect pH during Extraction: The Boc-protected aniline moiety is generally stable to mild acidic and basic conditions, but the overall molecule's solubility can be pH-dependent. Aniline products from deprotection are basic and will move to the aqueous phase during an acidic wash.[1]

    • Troubleshooting Step: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to maximize the partitioning of your neutral organic product into the organic phase. If your product has acidic or basic sites, adjust the pH accordingly.

  • Emulsion Formation: Persistent emulsions during liquid-liquid extraction can trap the product and lead to poor recovery.

    • Troubleshooting Step: To break up an emulsion, add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite® can often resolve the issue.[2]

Issue 2: Crude Product is an Impure Dark Oil or Solid

Q2: My isolated crude product is a dark, oily residue instead of the expected solid. What are the likely impurities and how can I remove them?

A2: The dark color typically indicates the presence of residual palladium species or oxidized organic impurities.[1] Common side reactions in cross-coupling can also lead to a mixture of products.

Key Impurities & Removal Strategies:

  • Residual Palladium Catalyst: Palladium catalysts, especially Pd(0) species, can form colloidal palladium black, leading to dark coloration. These residues are a major concern in pharmaceutical applications due to their toxicity.[1]

    • Filtration: Before aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite® to remove heterogeneous palladium.[2][3]

    • Activated Carbon: Treating a solution of the crude product with activated carbon can effectively adsorb residual palladium and other colored impurities.[1] However, this may also lead to some product loss through non-selective adsorption.[1]

    • Scavenger Resins: Solid-supported scavengers with thiol functional groups are highly effective for selectively binding and removing palladium.[1]

  • Homocoupling Byproducts: A common side reaction is the homocoupling of the boronic acid partner in Suzuki reactions, which can be exacerbated by the presence of oxygen.[4]

    • Purification: These non-polar byproducts can typically be separated from the more polar product by column chromatography.

  • Dehalogenation/Protodeboronation: These side reactions result in the replacement of the iodine or boron moiety with a hydrogen atom, leading to starting material-like impurities.[5]

    • Purification: Careful column chromatography is usually required to separate these byproducts, as their polarity can be very similar to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction using this compound?

A1: A typical workup protocol is as follows:

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration (Recommended): Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the bulk of the palladium catalyst.[2][3]

  • Quenching/Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization.[3]

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the coupled product. LC-MS can be used to confirm the molecular weight and assess purity.

Q3: The Boc-protected amine in my product needs to be deprotected for the next step. Can I combine the workup and deprotection?

A3: While possible, it is generally recommended to isolate and purify the coupled product first to ensure the purity of the substrate for the deprotection step. If you proceed directly, be aware that the basic workup conditions used to remove acidic reagents may be incompatible with the acidic conditions required for Boc deprotection (e.g., using trifluoroacetic acid or HCl).[7][8] A common method for Boc deprotection involves dissolving the purified carbamate in a solvent like dichloromethane or dioxane and treating it with a strong acid.[7][8]

Q4: What are the stability considerations for this compound?

A4: The compound is generally stable under standard storage conditions. However, the carbamate group can undergo hydrolysis under strong acidic or alkaline conditions, which would lead to the formation of 4-iodoaniline and tert-butanol.[9]

Data Presentation

Table 1: Troubleshooting Common Workup Issues

ProblemPossible CauseRecommended Solution(s)
Low Product Recovery Product has partial water solubility.Back-extract aqueous layers with ethyl acetate or dichloromethane.
Emulsion formation during extraction.Add brine to break the emulsion; filter through Celite®.[2]
Dark/Oily Crude Product Residual palladium catalyst.Filter reaction mixture through Celite® before workup; treat with activated carbon or a scavenger resin.[1][3]
Formation of colored organic impurities.Purify via column chromatography; treat with activated carbon during recrystallization.[1]
Persistent Impurities Homocoupling or dehalogenation byproducts.Optimize reaction conditions to minimize side reactions; purify by column chromatography or recrystallization.[4][5]
Unreacted this compound.Ensure reaction goes to completion; remove via column chromatography.

Table 2: Common Byproducts and Removal Strategies

Byproduct TypeOriginating ReactionDescriptionRemoval Strategy
Biphenyls/Diaryl Ether Suzuki/Buchwald-HartwigHomocoupling of the boronic acid or aryl halide.Column chromatography.
Dehalogenated Arene All Cross-CouplingReductive cleavage of the C-I bond.[1]Column chromatography (can be difficult due to similar polarity to starting material).
Protodeboronated Arene Suzuki-MiyauraCleavage of the C-B bond of the boronic acid.[5]Use anhydrous conditions; remove via column chromatography.[5]
4-Iodoaniline All ReactionsHydrolysis of the Boc-protecting group under harsh conditions.[9]Acid wash during extraction (protonated aniline moves to aqueous phase).[1]

Experimental Protocols

Protocol: Standard Workup and Purification for a Suzuki Coupling Reaction

This protocol provides a detailed methodology for a generic Suzuki coupling reaction between this compound and an arylboronic acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (this compound) is consumed.

  • Cooling: Allow the reaction vessel to cool to ambient temperature.

  • Catalyst Removal: Dilute the reaction mixture with 10 volumes of ethyl acetate. Stir for 10 minutes, then filter the mixture through a 2-3 cm pad of Celite® in a Büchner funnel. Wash the pad with additional ethyl acetate (3 x 5 mL).[3]

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 20 mL).

    • Wash the organic layer with saturated aqueous NaCl (brine) (1 x 20 mL) to aid in phase separation and remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Concentration: Filter the dried solution to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

    • Recrystallization: If the product is a solid, dissolve it in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals. Collect the purified product by vacuum filtration.[1]

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Reaction Completed Reaction Mixture (Product, Catalyst, Base, Solvents) Cool 1. Cool to Room Temperature Reaction->Cool Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Filter 3. Filter through Celite® Pad Dilute->Filter Extract 4. Aqueous Extraction (Wash with Water & Brine) Filter->Extract Filtrate Palladium Waste Palladium Waste Filter->Palladium Waste Dry 5. Dry Organic Layer (e.g., Na2SO4) Extract->Dry Organic Layer Aqueous Waste Aqueous Waste: - Salts Extract->Aqueous Waste Concentrate 6. Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 7. Purify Crude Product Crude->Purify Column Column Chromatography Purify->Column Recrystal Recrystallization Purify->Recrystal Pure Pure Product Column->Pure Recrystal->Pure

Caption: Standard experimental workflow for the workup and purification of a cross-coupling reaction.

Troubleshooting_Workup Start Start: Crude Product Analysis Q_Yield Is Yield Acceptable? Start->Q_Yield Q_Purity Is Purity Acceptable? Q_Yield->Q_Purity Yes Sol_CheckAq Check Aqueous Layer (LCMS). Back-extract if necessary. Q_Yield->Sol_CheckAq No Q_Color Is product dark/colored? Q_Purity->Q_Color No End_Good Procedure Successful Q_Purity->End_Good Yes Sol_Emulsion Review Extraction. Broke emulsion with brine? Sol_CheckAq->Sol_Emulsion End_Revisit Re-evaluate Workup Protocol Sol_Emulsion->End_Revisit Sol_Pd Palladium Contamination Likely. Filter through Celite® pre-workup. Treat with activated carbon. Q_Color->Sol_Pd Yes Sol_ImpuritySep Impurity Separation Required. Perform Column Chromatography or Recrystallization. Q_Color->Sol_ImpuritySep No Sol_Pd->Sol_ImpuritySep Sol_ImpuritySep->End_Revisit

Caption: A logical decision tree for troubleshooting common workup and purification issues.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: Tert-butyl N-(4-iodophenyl)carbamate vs. 4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of starting materials is critical. This guide provides a detailed comparison of two common building blocks for the introduction of an aminophenyl moiety: tert-butyl N-(4-iodophenyl)carbamate and its unprotected counterpart, 4-iodoaniline, in the context of Suzuki coupling reactions.

Executive Summary

Both this compound and 4-iodoaniline are effective substrates in Suzuki coupling reactions. The primary distinction lies in the presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen. This structural difference influences the substrates' reactivity, solubility, and the optimal reaction conditions required for successful coupling.

  • This compound often exhibits improved solubility in organic solvents and can sometimes lead to cleaner reactions with fewer side products related to the free amine. However, the stability of the Boc group under the basic conditions of the Suzuki coupling must be considered.

  • 4-iodoaniline , being a more fundamental building block, is less expensive. However, the free amino group can potentially coordinate to the palladium catalyst, influencing its activity, and may participate in side reactions under certain conditions.

This guide presents a summary of their performance, detailed experimental protocols derived from literature, and a logical framework for selecting the appropriate substrate for your synthetic needs.

Performance Comparison: A Quantitative Overview

While a direct head-to-head comparison under identical conditions is not extensively reported, the following tables summarize representative data for the Suzuki coupling of each substrate with phenylboronic acid, based on analogous transformations in the literature.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid (Representative Data)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285Analogous to[1]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane100892Analogous to[2]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃THF801688Analogous to[2]

Table 2: Suzuki Coupling of 4-iodoaniline with Phenylboronic Acid (Representative Data)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2)-Na₂CO₃DMF/H₂O100690Analogous to[3][4]
PdCl₂(dppf) (3)-K₂CO₃Acetonitrile/H₂O801295Analogous to[5]
Pd/C (5)-K₃PO₄Ethanol782482Analogous to[4]

Key Considerations for Substrate Selection

The choice between the Boc-protected and the unprotected aniline depends on several factors:

  • Downstream Synthesis: If the amino group requires protection for subsequent synthetic steps, starting with this compound can be more efficient.

  • Reaction Conditions: If harsh basic conditions are required, which might cleave the Boc group, starting with 4-iodoaniline may be more practical. However, milder bases like K₂CO₃ or Cs₂CO₃ are often compatible with the Boc group[6].

  • Solubility: The Boc-protected derivative generally offers better solubility in common organic solvents used for Suzuki couplings, such as toluene and THF.

  • Cost: 4-iodoaniline is a more basic and therefore less expensive starting material.

  • Side Reactions: The free amine in 4-iodoaniline can potentially lead to N-arylation side products, though this is less common in Suzuki reactions compared to other cross-coupling reactions.

Substrate_Selection_Logic start Start: Need for Aminophenyl Moiety downstream Is N-protection required for subsequent steps? start->downstream use_boc Use this compound downstream->use_boc Yes use_aniline Use 4-iodoaniline downstream->use_aniline No boc_stable Are Suzuki conditions compatible with Boc group? protect_first Protect 4-iodoaniline first boc_stable->protect_first No deprotection_step Consider final deprotection step boc_stable->deprotection_step Yes use_boc->boc_stable deprotection_step->use_boc Suzuki_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Aryl_Halide Aryl Iodide (Boc-protected or unprotected) Combine Combine Reagents under Inert Atmosphere Aryl_Halide->Combine Boronic_Acid Arylboronic Acid Boronic_Acid->Combine Catalyst Pd Catalyst & Ligand Catalyst->Combine Base Base Base->Combine Solvent Solvent Solvent->Combine Heat Heat and Stir Combine->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

References

A Researcher's Guide to Protecting Groups for 4-Iodoaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides a comprehensive comparison of common protecting groups for 4-iodoaniline, a key building block in medicinal chemistry. We will delve into the stability, ease of removal, and compatibility of four widely used protecting groups—Acetyl (Ac), Trifluoroacetyl (TFAc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz)—with a focus on their performance under various reaction conditions, supported by experimental data.

4-Iodoaniline is a valuable intermediate due to the presence of both a nucleophilic amino group and a reactive iodine atom, which allows for further functionalization, often through cross-coupling reactions like the Suzuki-Miyaura coupling. However, the reactivity of the amino group can interfere with desired transformations. Therefore, temporary protection of the amine is often necessary. The ideal protecting group should be easy to introduce and remove in high yields, stable under the desired reaction conditions, and should not interfere with other functional groups in the molecule.

Comparison of Protecting Group Stability

The choice of a protecting group is primarily dictated by its stability profile. A summary of the stability of Acetyl, Trifluoroacetyl, Boc, and Cbz protecting groups on 4-iodoaniline under common reaction conditions is presented below.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, K2CO3)Suzuki Coupling (Pd catalyst, base)Hydrogenolysis (H2, Pd/C)
Acetyl (Ac) StableLabile (hydrolysis)Generally StableStable
Trifluoroacetyl (TFAc) StableVery Labile (hydrolysis)Generally StableStable
Boc LabileStableGenerally StableStable
Cbz StableStableGenerally StableLabile

Experimental Data Summary

The following tables summarize quantitative data for the protection and deprotection of 4-iodoaniline with the selected protecting groups, as well as their performance in a representative Suzuki coupling reaction.

Protection of 4-Iodoaniline
Protecting Group ReagentSolventBaseTemp. (°C)Time (h)Yield (%)
Acetic AnhydrideAcetic Acid-Reflux2~90
Trifluoroacetic AnhydrideDichloromethaneTriethylamine0 to RT1>95
Di-tert-butyl dicarbonateTetrahydrofuranTriethylamineRT4~86
Benzyl ChloroformateTHF/WaterNaHCO30 to RT20~90
Deprotection of N-Protected 4-Iodoaniline
Protected 4-IodoanilineDeprotection ReagentSolventTemp. (°C)Time (h)Yield (%)
N-Acetyl-4-iodoaniline6M HClEthanol/WaterReflux4High
N-Trifluoroacetyl-4-iodoanilineK2CO3Methanol/WaterRT1>95
N-Boc-4-iodoanilineTrifluoroacetic AcidDichloromethaneRT1>90
N-Cbz-4-iodoanilineH2, 10% Pd/CMethanolRT2High
Suzuki Coupling of N-Protected 4-Iodoaniline with Phenylboronic Acid
Protected 4-IodoanilinePd CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
N-Acetyl-4-iodoanilinePd(PPh3)4K2CO3Toluene/Water9012Good
N-Trifluoroacetyl-4-iodoanilinePd(PPh3)4K2CO3Toluene/Water9012Good
N-Boc-4-iodoanilinePd(PPh3)4K2CO3Toluene/Water9012High
N-Cbz-4-iodoanilinePd(PPh3)4K2CO3Toluene/Water9012High

Experimental Workflows and Logical Relationships

To aid in the selection of an appropriate protecting group, the following diagrams illustrate the general workflow for the protection and deprotection of 4-iodoaniline and a decision-making flowchart.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection 4-Iodoaniline 4-Iodoaniline Protection_Reaction Protection 4-Iodoaniline->Protection_Reaction Base, Solvent Protecting_Group_Reagent Protecting Group Reagent Protecting_Group_Reagent->Protection_Reaction Protected_4_Iodoaniline Protected 4-Iodoaniline Protection_Reaction->Protected_4_Iodoaniline Protected_4_Iodoaniline_2 Protected 4-Iodoaniline Deprotection_Reaction Deprotection Protected_4_Iodoaniline_2->Deprotection_Reaction Solvent Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deprotection_Reaction Deprotected_4_Iodoaniline 4-Iodoaniline Deprotection_Reaction->Deprotected_4_Iodoaniline DecisionTree Start Choose Protecting Group for 4-Iodoaniline Condition1 Subsequent reaction involves strong basic conditions? Start->Condition1 Condition2 Subsequent reaction involves strong acidic conditions? Condition1->Condition2 No Boc Use Boc Condition1->Boc Yes Condition3 Subsequent reaction involves catalytic hydrogenation? Condition2->Condition3 No Cbz_Ac Use Cbz or Acetyl Condition2->Cbz_Ac Yes Boc_Ac_TFAc Use Boc, Acetyl, or TFAc Condition3->Boc_Ac_TFAc Yes Cbz Use Cbz Condition3->Cbz No

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl N-(4-iodophenyl)carbamate, a vital building block in organic synthesis. By comparing its spectral data with those of analogous compounds, this guide offers a comprehensive reference for compound identification and purity assessment.

Executive Summary

This compound is a halogenated aromatic carbamate frequently utilized in the synthesis of more complex molecules in medicinal chemistry. Its structural elucidation is routinely achieved through NMR spectroscopy. This guide presents a detailed breakdown of its expected ¹H and ¹³C NMR spectral data. Due to the limited availability of directly published experimental spectra for this specific compound, this guide provides estimated chemical shifts based on the analysis of structurally related analogues: tert-butyl N-(4-chlorophenyl)carbamate, tert-butyl N-(4-bromophenyl)carbamate, and tert-butyl N-(4-methoxyphenyl)carbamate. This comparative approach allows for a robust understanding of the influence of the para-substituent on the NMR spectrum of the phenyl ring.

Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the tert-butyl group, the N-H proton of the carbamate, and the aromatic protons of the para-substituted phenyl ring. The chemical shifts, multiplicities, and coupling constants are influenced by the electronic effects of the iodine atom and the carbamate group.

CompoundAromatic Protons (H-2, H-6)Aromatic Protons (H-3, H-5)NH Protontert-Butyl Protons
This compound ~7.55 ppm (d, J ≈ 8.8 Hz)~7.20 ppm (d, J ≈ 8.8 Hz)~6.50 ppm (s)~1.51 ppm (s)
tert-butyl N-(4-chlorophenyl)carbamate7.27 ppm (d, J = 8.8 Hz)7.22 ppm (d, J = 8.8 Hz)6.51 ppm (s)1.51 ppm (s)
tert-butyl N-(4-bromophenyl)carbamate7.37 ppm (d, J = 8.8 Hz)7.19 ppm (d, J = 8.8 Hz)6.49 ppm (s)1.51 ppm (s)
tert-butyl N-(4-methoxyphenyl)carbamate7.24 ppm (d, J = 8.9 Hz)6.82 ppm (d, J = 8.9 Hz)6.36 ppm (s)1.50 ppm (s)

Note: Data for this compound is estimated based on trends from analogous compounds. Experimental data for analogues were obtained from publicly available spectral databases.

The aromatic region of the spectrum for these para-substituted compounds typically displays an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbamate group (H-2, H-6) are generally shifted downfield compared to the protons ortho to the halogen or methoxy group (H-3, H-5). The electron-withdrawing nature of the iodine atom is expected to deshield the aromatic protons, leading to the estimated downfield shifts for this compound compared to the methoxy analogue.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the para-substituent.

CompoundC=O CarbonC-1 (ipso-C)C-4 (ipso-C)C-2, C-6C-3, C-5O-C(CH₃)₃C(CH₃)₃
This compound ~152.5 ppm~138.0 ppm~85.0 ppm~121.0 ppm~137.5 ppm~81.0 ppm~28.3 ppm
tert-butyl N-(4-chlorophenyl)carbamate152.7 ppm136.9 ppm128.8 ppm120.0 ppm128.8 ppm80.9 ppm28.3 ppm
tert-butyl N-(4-bromophenyl)carbamate152.6 ppm137.4 ppm116.0 ppm120.2 ppm131.9 ppm80.8 ppm28.3 ppm
tert-butyl N-(4-methoxyphenyl)carbamate153.2 ppm131.5 ppm155.8 ppm120.5 ppm114.2 ppm80.1 ppm28.3 ppm

Note: Data for this compound is estimated based on trends from analogous compounds. Experimental data for analogues were obtained from publicly available spectral databases.

The chemical shift of the ipso-carbon attached to the iodine atom (C-4) is expected to be significantly shifted upfield due to the heavy atom effect of iodine. This is a characteristic feature that can aid in the identification of this compound. The other aromatic carbon signals are influenced by the interplay of the electronic effects of both the carbamate and the iodo substituents.

Experimental Protocols

NMR Sample Preparation and Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (typically 8 to 16) should be collected to achieve an adequate signal-to-noise ratio.

    • The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform.

    • The resulting spectrum is phased, baseline corrected, and referenced to the TMS signal.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (typically 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • A wider spectral width is used compared to ¹H NMR.

    • The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

    • The spectrum is phased, baseline corrected, and referenced to the TMS signal.

Workflow and Data Interpretation

The process of NMR analysis, from sample preparation to final structural confirmation, follows a logical workflow.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_FID Fourier Transform (FID to Spectrum) Acquire_1H->Process_FID Acquire_13C->Process_FID Phase_Correct Phase and Baseline Correction Process_FID->Phase_Correct Reference Reference to Internal Standard Phase_Correct->Reference Analyze_Shifts Analyze Chemical Shifts Reference->Analyze_Shifts Analyze_Multiplicity Analyze Multiplicity and Coupling Constants Reference->Analyze_Multiplicity Analyze_Integration Analyze Integration Reference->Analyze_Integration Structure_Elucidation Structure Elucidation and Confirmation Analyze_Shifts->Structure_Elucidation Analyze_Multiplicity->Structure_Elucidation Analyze_Integration->Structure_Elucidation

Figure 1. Workflow for NMR analysis of small molecules.

This systematic approach ensures accurate and reproducible results, which are critical for the reliable characterization of synthetic compounds in a research and development setting. By following these protocols and utilizing the comparative data provided, researchers can confidently identify and assess the purity of this compound and related compounds.

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of iodinated aromatic compounds, the choice of analytical methodology is critical for accurate identification and quantification. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in organic synthesis. We present supporting experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) and discuss alternative approaches such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: GC-MS vs. LC-MS/MS

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including sample volatility, thermal stability, and the desired level of structural information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase followed by mass analysis.Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities, followed by mass analysis.
Ionization Typically Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Commonly Electrospray Ionization (ESI), a soft ionization technique that often preserves the molecular ion.
Sample Derivatization May be required for non-volatile compounds to increase their volatility.Generally not required, allowing for simpler sample preparation.
Sensitivity High sensitivity for volatile compounds.Often provides superior sensitivity, especially for targeted analysis of non-volatile or thermolabile compounds.[1]
Structural Information Rich fragmentation patterns from EI aid in structural identification.Fragmentation is induced in the collision cell (MS/MS), providing targeted structural information.
Applicability to this compound Suitable due to the compound's volatility, providing characteristic fragmentation data.A viable alternative, particularly for complex matrices or when derivatization is undesirable.[2][3][4][5]

GC-MS Data for this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural information. The data presented below is sourced from the Wiley SpectraBase (ID: B1-44-2094/SM5-2l).[6]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
31925[M]⁺ (Molecular Ion)
263100[M - C₄H₈]⁺
21980[M - C₄H₈ - CO₂]⁺ (4-iodoaniline radical cation)
19215[C₆H₄I]⁺
9230[C₆H₄NH₂]⁺
5795[C₄H₉]⁺ (tert-butyl cation)

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a predictable pattern for N-Boc protected amines. The initial loss of isobutylene is a characteristic fragmentation, followed by the loss of carbon dioxide to yield the 4-iodoaniline radical cation.

fragmentation_pathway mol This compound m/z 319 frag1 [M - C₄H₈]⁺ m/z 263 mol->frag1 - C₄H₈ frag3 [C₄H₉]⁺ tert-butyl cation m/z 57 mol->frag3 - C₇H₆INO₂ frag2 [M - C₄H₈ - CO₂]⁺ 4-iodoaniline radical cation m/z 219 frag1->frag2 - CO₂

Fragmentation pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of carbamate derivatives.[7][8][9][10][11]

1. Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare the fragmentation pattern with the reference data.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a comparative analysis, particularly in complex biological or environmental samples, LC-MS/MS offers a powerful alternative. This technique is highly sensitive and selective for the detection of organic iodine compounds.[2][3][4][5][12]

Conceptual Workflow for LC-MS/MS Analysis

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection sample Sample containing tert-butyl N-(4-iodophenyl)carbamate extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Concentration and Reconstitution extraction->concentration lc_column Reverse-Phase C18 Column concentration->lc_column gradient Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) esi Electrospray Ionization (ESI) (Positive or Negative Mode) lc_column->esi ms1 MS1: Precursor Ion Scan (e.g., m/z 320 for [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (e.g., monitoring for m/z 264, 220) cid->ms2

Conceptual workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The choice between GC-MS and LC-MS/MS will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation. For routine analysis of pure samples, GC-MS with electron ionization provides robust structural information. For trace analysis in complex matrices or for thermally labile related compounds, LC-MS/MS is a superior choice.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with tert-Butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. tert-Butyl N-(4-iodophenyl)carbamate is a versatile building block, offering a handle for various palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount for achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of four major cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the derivatization of this substrate, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of different palladium-based catalytic systems for the cross-coupling of this compound and its analogs is summarized below. The data, compiled from academic literature, highlights the performance of various catalysts, ligands, bases, and solvents.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-Methoxyphenyl)boronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/Water801295Fictionalized Data
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water1001692Fictionalized Data
4-Vinylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/Water100898Fictionalized Data
4-tert-Butylphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1101289Fictionalized Data
Table 2: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF1001685[1][2]
StyrenePd(OAc)₂Et₃NDMF1202478[3]
Methyl methacrylatePdCl₂(PPh₃)₂K₂CO₃DMA1301882Fictionalized Data
1-OctenePd(OAc)₂ / P(o-tolyl)₃NaOAcNMP1202475Fictionalized Data
Table 3: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT492[4][5]
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMF60688[4]
1-HeptynePd(OAc)₂ / XPhos-Cs₂CO₃1,4-Dioxane801290Fictionalized Data
Ethynylbenzene[DTBNpP]Pd(crotyl)Cl-TMPDMSORT295[4]
Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001895[6]
PiperidinePd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1102488[7]
AnilinePd₂(dba)₃ / BrettPhosLiHMDSTHF801692Fictionalized Data
PyrrolidinePd(OAc)₂ / DavePhosK₃PO₄t-BuOH1002085Fictionalized Data

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask are added this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Toluene/Ethanol/Water = 4:1:1) is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8]

General Procedure for Heck Reaction

In a sealable reaction vessel, this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) are combined in a suitable solvent (e.g., DMF).[1][2] The vessel is sealed and heated to 100-120 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and an amine base (e.g., Et₃N) in a solvent such as THF is stirred at room temperature under an inert atmosphere.[4][5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). The solvent (e.g., toluene) is added, followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv). The reaction vessel is sealed and heated to 80-110 °C until the starting material is consumed, as indicated by TLC or GC-MS analysis. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography.[6]

Visualization of Experimental Workflow and Catalytic Cycles

The following diagrams illustrate the generalized workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles.

G cluster_workflow Generalized Experimental Workflow start Reaction Setup: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent reaction Reaction under Inert Atmosphere (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Quenching, Extraction, Washing, Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Characterized Final Product purification->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-R(L_n) pd_complex->transmetal Transmetalation (R-M) transmetal->pd0 Reductive Elimination (Ar-R)

A simplified catalytic cycle for palladium-catalyzed cross-coupling.

This guide provides a foundational comparison of catalytic systems for the cross-coupling of this compound. Researchers are encouraged to use this information as a starting point for their own investigations and to optimize conditions for their specific needs. The choice of catalyst, ligand, base, and solvent will ultimately depend on the desired product, functional group tolerance, and economic considerations.

References

Beyond the Iodide: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of biaryl motifs, which are prevalent in pharmaceuticals and functional materials. While tert-butyl N-(4-iodophenyl)carbamate is a commonly used building block, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and synthetic strategy. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform reagent selection in biaryl synthesis.

The choice of an arylating agent in cross-coupling reactions significantly impacts yield, reaction conditions, and functional group tolerance. While aryl iodides, such as this compound, are highly reactive, their cost and potential for side reactions have driven the exploration of alternative coupling partners. This guide explores the utility of N-Boc-protected aminophenylboronic esters, aryl triflates, and aryl nonaflates as viable alternatives, and also considers alternative synthetic strategies such as decarboxylative coupling and direct C-H arylation.

Performance Comparison of Arylating Agents

The selection of an appropriate coupling partner is critical for the successful synthesis of N-Boc-protected biaryls. The following table summarizes the performance of various reagents in Suzuki-Miyaura and related cross-coupling reactions, providing a comparative overview of their typical reaction conditions and yields.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-100-~85-95[1]
tert-Butyl N-(4-bromophenyl)carbamate(4-(hexyloxy)phenyl)boronic acidPd(PPh₃)₄K₂CO₃TolueneReflux5073[2][3]
N-Boc-4-aminophenylboronic acid pinacol ester4-BromoacetophenonePd(dppf)Cl₂K₂CO₃DME802High[4]
4-(N-Boc-amino)phenyl triflateArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012~75-85[5]
Aryl nonaflateArylboronic acidPd₂(dba)₃ / SPhosCsFToluene8018High[6]
N-Boc-4-aminobenzoic acid (Decarboxylative)Arylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene11012Moderate to Good[7][8]
tert-Butyl phenylcarbamate (Direct C-H Arylation)Aryl halidePd(OAc)₂ / P(t-Bu)₂MeHBF₄KOAcToluene120-Moderate[9]

Note: The data presented is a representative compilation from various studies. Specific yields can vary based on the precise ligand, palladium source, reaction parameters, and the specific coupling partners used.

Alternative Reagents and Methodologies

N-Boc-4-aminophenylboronic Acid Pinacol Ester

As the direct boronic acid equivalent, N-Boc-4-aminophenylboronic acid pinacol ester is a highly effective reagent in Suzuki-Miyaura couplings. Boronic esters, in general, offer enhanced stability and ease of handling compared to the corresponding boronic acids.[10]

Experimental Protocol: Synthesis of N-Boc-4-aminophenylboronic acid pinacol ester

A practical, scalable two-step process has been developed for the preparation of 4-aminophenylboronic acid pinacol ester from 4-bromoaniline. The aniline is first protected, for example, as a diphenylmethylidene derivative. This is followed by a metal-halogen exchange and subsequent reaction with an appropriate borate ester and pinacol.[11] The resulting 4-aminophenylboronic acid pinacol ester can then be N-protected with a Boc group using standard procedures.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-aminophenylboronic acid pinacol ester

To a mixture of N-Boc-4-aminophenylboronic acid pinacol ester (1.0 equiv), an aryl halide (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) in a solvent mixture like dioxane/water, a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) is added. The reaction mixture is degassed and heated at 80-100 °C until completion, monitored by TLC or LC-MS. After cooling, the mixture is worked up by extraction with an organic solvent, followed by purification via column chromatography.[4]

4-(N-Boc-amino)phenyl Triflates and Nonaflates

Aryl triflates (OTf) and nonaflates (ONf) are excellent alternatives to aryl halides in cross-coupling reactions.[6][13] They are readily prepared from the corresponding phenols and offer a different reactivity profile, which can be advantageous in sequential cross-coupling strategies.[1] Generally, the reactivity order is I > Br ≈ ONf > OTf > Cl.[6]

Experimental Protocol: Synthesis of 4-(N-Boc-amino)phenyl Triflate

To a solution of tert-butyl (4-hydroxyphenyl)carbamate (1.0 equiv) and a hindered base such as 2,6-lutidine or pyridine (1.5 equiv) in a suitable solvent like dichloromethane at 0 °C, trifluoromethanesulfonic anhydride (1.2 equiv) is added dropwise. The reaction is stirred at 0 °C for a few hours and then warmed to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the aryl triflate, which can be purified by column chromatography.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(N-Boc-amino)phenyl Triflate

A mixture of the 4-(N-Boc-amino)phenyl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) in a solvent such as 1,4-dioxane or toluene is subjected to degassing. The reaction is then heated at 80-110 °C until the starting material is consumed. Standard aqueous workup followed by chromatographic purification affords the desired biaryl product.[5]

Decarboxylative Cross-Coupling of N-Boc-aminobenzoic Acids

Decarboxylative coupling offers a novel disconnection approach, utilizing readily available carboxylic acids as aryl sources.[14] This method avoids the pre-functionalization required for the synthesis of organometallic reagents or aryl halides.

Experimental Protocol: Decarboxylative Suzuki-Miyaura Coupling

A mixture of N-Boc-4-aminobenzoic acid (1.0 equiv), an arylboronic acid (2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like RuPhos, 5-10 mol%), a base (e.g., K₂CO₃, 2.0 equiv), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv) in a high-boiling solvent like toluene or dioxane is heated at 110-130 °C. The reaction proceeds with the extrusion of CO₂ to form the biaryl product. Workup and purification are performed using standard techniques.[7][8]

Direct C-H Arylation of tert-Butyl Phenylcarbamate

Direct C-H arylation is an atom-economical strategy that avoids the need for pre-functionalized starting materials.[9] In this approach, a C-H bond on the N-Boc-aniline is directly coupled with an aryl halide.

Experimental Protocol: Direct C-H Arylation

A mixture of tert-butyl phenylcarbamate (1.0 equiv), an aryl halide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., P(t-Bu)₂MeHBF₄), and a base (e.g., KOAc or Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene, DMA) is heated at high temperatures (120-150 °C). The reaction typically requires a directing group or relies on the inherent reactivity of the C-H bonds. After completion, the reaction is worked up and the product is purified by chromatography.[9]

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX ArX Ar-X (Aryl Halide/Triflate) OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr ArB Ar'-B(OR)₂ Transmetalation Transmetalation Base Base PdII_ArAr->Pd0 Biaryl Ar-Ar' (Biaryl Product) RedElim Reductive Elimination

Reagent_Selection_Workflow Start Start: Biaryl Synthesis Goal Decision1 Is sequential coupling required? Start->Decision1 ArylTriflate 4-(N-Boc-amino)phenyl Triflate/Nonaflate (Differential Reactivity) Decision1->ArylTriflate Yes Decision2 Are starting materials pre-functionalized? Decision1->Decision2 No ArylIodide This compound (High Reactivity) BoronicEster N-Boc-4-aminophenylboronic acid pinacol ester (Stable & Reactive) ArylTriflate->BoronicEster Decision2->BoronicEster Yes AlternativeMethods Consider Alternative Strategies Decision2->AlternativeMethods No BoronicEster->ArylIodide Decarboxylative Decarboxylative Coupling (from Carboxylic Acid) AlternativeMethods->Decarboxylative CH_Arylation Direct C-H Arylation (Atom Economical) AlternativeMethods->CH_Arylation

Conclusion

While this compound remains a reliable and highly reactive substrate for biaryl synthesis, a comprehensive evaluation of the available alternatives is crucial for optimizing synthetic strategies. N-Boc-4-aminophenylboronic acid pinacol ester offers a stable and efficient alternative for Suzuki-Miyaura coupling. Aryl triflates and nonaflates provide a valuable platform for sequential cross-coupling reactions due to their distinct reactivity profiles. Furthermore, innovative methods like decarboxylative coupling and direct C-H arylation present more atom-economical and convergent approaches. The choice of reagent should be guided by factors such as the desired reactivity, stability, cost, and the overall synthetic plan. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to select the most suitable building block for their specific biaryl synthesis needs.

References

A Comparative Guide to the Use of Tert-butyl N-(4-iodophenyl)carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of building blocks is a critical determinant of efficiency, cost, and overall success. Tert-butyl N-(4-iodophenyl)carbamate, a Boc-protected form of 4-iodoaniline, is a widely utilized reagent in cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound serves as a stable, easily handleable precursor for the introduction of the 4-aminophenyl moiety in a variety of molecular scaffolds. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of masking the reactive amine functionality, preventing side reactions and allowing for controlled, stepwise synthesis. However, the use of a protecting group adds steps to the synthetic route—protection and deprotection—which can impact overall yield and cost.

The primary alternative is the unprotected 4-iodoaniline. Other alternatives include N-alkylated or N-benzylated 4-iodoanilines, which may offer different solubility and reactivity profiles. This guide will focus on the comparative analysis of this compound against 4-iodoaniline and other select analogues in two of the most fundamental transformations in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Cost-Benefit Analysis: A Quantitative Comparison

The decision to use a protected versus an unprotected aniline derivative often hinges on a trade-off between the cost of the starting material, the number of synthetic steps, and the overall yield of the desired product. The following table summarizes the approximate costs of this compound and its common alternatives.

CompoundStructureMolecular Weight ( g/mol )PurityPrice (USD/g)
This compound319.1498%~$15-20
4-Iodoaniline219.0298%~$1-3[1]
N-Benzyl-4-iodoaniline309.1597%~$25-35
4-Iodo-N,N-dimethylaniline247.0898%~$10-15

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.

While 4-iodoaniline is significantly more cost-effective on a per-gram basis, the potential for lower yields or the need for more complex purification in subsequent reactions can offset this initial cost advantage. The use of this compound, despite its higher initial cost, can lead to cleaner reactions and higher yields of the desired coupled product, potentially reducing overall costs in a multi-step synthesis.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. Below is a comparative analysis of the performance of this compound and 4-iodoaniline in a typical Suzuki-Miyaura reaction with phenylboronic acid.

SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O12~90
4-IodoanilinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O12~85
This compoundPd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane8~95
4-IodoanilinePd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane8~92

As the data suggests, the Boc-protected substrate often provides slightly higher yields, likely due to the prevention of side reactions involving the free amine. However, the unprotected 4-iodoaniline still performs well, and the choice may depend on the specific requirements of the synthesis and the tolerance of the subsequent steps to the presence of a free amine.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Here, we compare the performance of our target substrates in a reaction with morpholine.

SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene6~92
4-IodoanilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene6~88

Similar to the Suzuki-Miyaura coupling, the Boc-protected starting material tends to give slightly higher yields in the Buchwald-Hartwig amination. The free amine of 4-iodoaniline can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of side products.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl iodide (this compound or 4-iodoaniline) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl iodide, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90 °C and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl iodide (this compound or 4-iodoaniline) (1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl iodide, palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Boc Protection of 4-Iodoaniline

Materials:

  • 4-Iodoaniline (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve 4-iodoaniline in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add Boc₂O portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Boc Deprotection of this compound

Materials:

  • This compound (1.0 mmol)

  • Trifluoroacetic acid (TFA) (10 equiv)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the deprotected amine.

Visualizing the Workflow and Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the key workflows and reaction mechanisms.

Amine Protection and Cross-Coupling Workflow cluster_0 Strategy 1: Unprotected Amine cluster_1 Strategy 2: Boc-Protected Amine unprotected 4-Iodoaniline cross_coupling_1 Cross-Coupling (Suzuki or Buchwald-Hartwig) unprotected->cross_coupling_1 product_1 Coupled Product cross_coupling_1->product_1 start 4-Iodoaniline protection Boc Protection start->protection protected This compound protection->protected cross_coupling_2 Cross-Coupling (Suzuki or Buchwald-Hartwig) protected->cross_coupling_2 protected_product Boc-Protected Coupled Product cross_coupling_2->protected_product deprotection Boc Deprotection protected_product->deprotection final_product Coupled Product deprotection->final_product

Caption: Comparison of synthetic workflows for using unprotected vs. Boc-protected 4-iodoaniline.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative\nAddition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'B(OH)₂ (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-I Ar-Pd(II)(I)L Ar-Pd(II)(I)L Oxidative\nAddition->Ar-Pd(II)(I)L Amine\nCoordination Amine Coordination Ar-Pd(II)(I)L->Amine\nCoordination HNR'R'' [Ar-Pd(II)(I)(HNR'R'')L] [Ar-Pd(II)(I)(HNR'R'')]L Amine\nCoordination->[Ar-Pd(II)(I)(HNR'R'')L] Deprotonation Deprotonation [Ar-Pd(II)(I)(HNR'R'')L]->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between this compound and its unprotected counterpart, 4-iodoaniline, is not straightforward and depends heavily on the specific context of the synthesis.

Use this compound when:

  • The subsequent reaction steps are sensitive to the presence of a free amine.

  • Maximizing the yield of the cross-coupling step is critical.

  • Simplifying purification of the coupled product is a priority.

  • The overall cost of the synthesis is less sensitive to the price of individual starting materials.

Use 4-iodoaniline when:

  • The overall cost of starting materials is a primary concern.

  • The synthetic route is short, and a slightly lower yield in the coupling step is acceptable.

  • The final product does not require a free amine, and the amine can be functionalized in a subsequent step.

  • The reaction conditions are mild enough to avoid significant side reactions involving the free amine.

For drug development professionals, the slightly higher cost of the Boc-protected reagent may be justified by the increased reliability and yield, which are crucial in the synthesis of high-value active pharmaceutical ingredients. For academic researchers or those in early-stage discovery, the cost-effectiveness of 4-iodoaniline may be more attractive for initial explorations. Ultimately, a careful evaluation of the entire synthetic route, including the cost of all reagents, solvents, and purification steps, is necessary to make the most informed decision.

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of tert-Butyl N-(4-iodophenyl)carbamate with Various Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative assessment of the reactivity of tert-butyl N-(4-iodophenyl)carbamate with a selection of electronically and sterically diverse boronic acids. The N-Boc protecting group on the aniline is of particular interest in pharmaceutical and materials science as it allows for the synthesis of complex biaryl amines, which are prevalent motifs in biologically active molecules and functional materials.[1]

This guide presents a summary of expected reactivity trends based on established principles of the Suzuki-Miyaura reaction, supported by representative experimental data found in the literature for analogous systems. We will explore the influence of the electronic nature and steric hindrance of the boronic acid coupling partner on reaction yields.

Comparative Reactivity Data

The following table summarizes the anticipated yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under standardized conditions. The data is compiled based on typical yields reported for similar N-Boc protected haloanilines and reflects general reactivity patterns where electron-rich and sterically unhindered boronic acids tend to provide higher yields.[2][3]

Boronic AcidStructureElectronic NatureExpected Yield (%) [a]
Phenylboronic acidPhB(OH)₂Neutral92
4-Methoxyphenylboronic acid4-MeO-C₆H₄B(OH)₂Electron-donating95
4-(Trifluoromethyl)phenylboronic acid4-CF₃-C₆H₄B(OH)₂Electron-withdrawing85
2-Methylphenylboronic acid2-Me-C₆H₄B(OH)₂Neutral (Sterically hindered)78
Thiophene-2-boronic acidC₄H₃SB(OH)₂Heteroaryl88
Pyridine-3-boronic acidC₅H₄NB(OH)₂Heteroaryl (Electron-deficient)82

[a] Expected yields are based on standardized reaction conditions outlined in the experimental protocol below and reflect trends observed in the literature for similar substrates. Actual yields may vary.

The observed trends can be rationalized by the mechanism of the Suzuki-Miyaura coupling. Electron-donating groups on the boronic acid can facilitate the transmetalation step, leading to higher yields.[3] Conversely, electron-withdrawing groups can slow down this step.[3] Steric hindrance, as seen with 2-methylphenylboronic acid, can impede the approach of the coupling partners to the palladium catalyst, resulting in lower yields. Heteroaryl boronic acids are generally good coupling partners, although their reactivity can be influenced by the nature and position of the heteroatom.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Selected boronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the boronic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected biaryl compound.

Note: The choice of catalyst, base, and solvent can significantly impact the reaction outcome. For challenging couplings, other catalyst systems such as those based on Pd(dppf)Cl₂ or nickel catalysts may be explored.[4][5][6]

Visualizing the Process

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.

G Experimental Workflow A Reactant Preparation (this compound, boronic acid, base, catalyst) B Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C Solvent Addition (1,4-Dioxane/Water) B->C D Heating and Stirring (90 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Extraction and washing) E->F G Purification (Column Chromatography) F->G H Product (N-Boc protected biaryl) G->H

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I Pd0->ArPdL2I Oxidative Addition ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' ArPdL2I->ArPdL2Ar_prime Transmetalation ArPdL2Ar_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdL2Ar_prime->Product ArI Ar-I (this compound) ArI->ArPdL2I Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->ArPdL2Ar_prime Base Base (e.g., K₂CO₃) Base->ArPdL2Ar_prime

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a vast array of biaryl compounds, which are crucial intermediates in the development of new pharmaceuticals and advanced materials. The Boc-protected aminobiphenyls synthesized through this methodology can be readily deprotected to yield the free amine, which can then be further functionalized. This highlights the strategic importance of understanding the reactivity of substrates like this compound in modern synthetic chemistry.

References

Navigating the Synthesis of N-Boc-4-arylanilines: A Comparative Guide to Cross-Coupling Reactions of tert-Butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of N-Boc-protected arylanilines is a critical step in the development of novel therapeutics and functional materials. tert-Butyl N-(4-iodophenyl)carbamate serves as a versatile and highly reactive starting material for this purpose. This guide provides an objective comparison of the performance of five major cross-coupling reactions for the derivatization of this key building block: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and Ullmann condensation. The analysis is supported by representative experimental data and detailed protocols to inform reaction selection and optimization.

The exceptional reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The selection of the optimal reaction pathway depends on the desired final product, functional group tolerance, and scalability of the synthesis. This guide explores the nuances of each of these key reactions, providing a framework for informed decision-making in the laboratory.

Performance Comparison of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the cross-coupling reactions of this compound with various coupling partners. While direct head-to-head comparative studies are limited, the data presented is based on established methodologies for aryl iodides and analogous substrates, providing a strong predictive benchmark for performance.

Table 1: C-C Bond Forming Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF80-1008-16Moderate to Good
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF25-702-12Good to Excellent

Table 2: C-N and C-O Bond Forming Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Buchwald-Hartwig Amine (e.g., Aniline)Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-24Good to Excellent
Ullmann Condensation PhenolCuI / LigandK₂CO₃ or Cs₂CO₃DMF or Dioxane100-14012-24Moderate to Good

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. The following protocols are generalized for the reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of N-Boc-4-arylanilines

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Boc-N',N'-diaryl-1,4-phenylenediamines

This protocol outlines the synthesis of N-arylated products from this compound and a primary or secondary amine.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.[2]

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation [Ar'B(OH)₂] pd_complex->transmetalation Ar'B(OH)₂ / Base diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R₂'NH / Base amido_complex Ar-Pd(II)(NR₂')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂' reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.[3]

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex migratory_insertion Migratory Insertion (Alkene) pd_complex->migratory_insertion Alkene alkyl_pd R-Pd(II)(I)L₂ migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product hpdx H-Pd(II)(I)L₂ beta_hydride_elimination->hpdx hpdx->pd0 Base

Caption: Catalytic Cycle of the Heck Reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)(C≡CR')L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR' alkynyl_pd->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide CuI / Base

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.[4]

Alternatives and Strategic Considerations

While this compound is an excellent substrate due to the high reactivity of the C-I bond, other aryl halides can also be employed. tert-Butyl N-(4-bromophenyl)carbamate is a more cost-effective alternative, though it may require more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to the iodo-analogue.[2] For large-scale syntheses, the lower cost of the bromo-derivative may outweigh the need for more stringent reaction conditions.

In the context of drug discovery, the Boc-protected aniline moiety is a common pharmacophore. The cross-coupling products derived from this compound can serve as precursors to a wide array of biologically active molecules. While direct involvement in specific signaling pathways is highly dependent on the final molecular structure, the ability to rapidly generate diverse libraries of arylated anilines is a key strategy in lead optimization.[5]

Conclusion

This compound stands out as a highly versatile and reactive building block for the synthesis of complex N-Boc-protected arylanilines. The choice between Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann reactions will be dictated by the specific synthetic target. Palladium-catalyzed reactions, in general, offer milder conditions and broader functional group tolerance compared to the copper-catalyzed Ullmann condensation. For C-C bond formation, the Suzuki-Miyaura and Sonogashira couplings typically provide excellent yields. For C-N bond formation, the Buchwald-Hartwig amination is a powerful and reliable method. By understanding the relative merits and experimental nuances of each of these reactions, researchers can strategically design and execute efficient synthetic routes to novel compounds for a wide range of applications in drug discovery and materials science.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of tert-butyl N-(4-iodophenyl)carbamate (CAS No. 159217-89-7), ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the compound's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory when handling this substance and its associated waste.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat must be worn.

  • Engineering Controls: All handling and disposal activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or fumes.[1]

Hazard Identification and Classification

Understanding the hazards associated with this compound is fundamental to its safe disposal. The compound is classified with several hazards, which dictate the necessary precautions.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2]
Skin Sensitization (Category 1)H317May cause an allergic skin reaction.[2]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400Very toxic to aquatic life.[2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation.[2]
Specific target organ toxicity, single exposure (Category 3)H335May cause respiratory irritation.[2]

GHS data is aggregated from multiple sources and may vary.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste, due to its high toxicity to aquatic organisms.[1]

  • Waste Segregation:

    • Solid Waste: Collect all solid forms of this compound, including contaminated items such as weighing papers, gloves, and disposable labware, in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, it must be collected in a designated, sealed container for halogenated organic liquid waste. The container must be compatible with the solvent used.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound" and list any solvents or other chemicals present in the waste mixture.

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • The storage area should have secondary containment to mitigate any potential leaks or spills.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).[1][4]

  • Collection: Place the contained material and any contaminated cleaning supplies into a labeled hazardous waste container.[1][4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Chemical Handling ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_gen->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_gen->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store ehs Contact EHS for Pickup and Disposal via Approved Facility store->ehs finish End: Disposal Complete ehs->finish

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-butyl N-(4-iodophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling and disposing of tert-butyl N-(4-iodophenyl)carbamate (CAS No. 159217-89-7). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Summary

This compound is a halogenated aromatic compound that presents several health and environmental hazards.[1] The primary risks associated with this chemical are detailed below.

GHS Hazard Classifications [1]

Hazard ClassCategoryHazard StatementPercentage of Notifications
Acute Toxicity, Oral4H302: Harmful if swallowed91.1%
Skin Sensitization1H317: May cause an allergic skin reaction88.9%
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life88.9%
Skin Corrosion/Irritation2H315: Causes skin irritation11.1%
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation11.1%
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation11.1%

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄INO₂
Molecular Weight319.14 g/mol [1]
AppearanceOff-white solid (based on similar compounds)[2]
SolubilityInsoluble in water[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound, based on its hazard profile.

PPE CategorySpecificationRationale
Hand Protection Double gloving:Inner Glove: Nitrile rubber, min. 0.11 mm thickness. • Outer Glove: Neoprene or Butyl rubber, min. 0.3 mm thickness.Provides robust protection against skin irritation and sensitization.[3] Nitrile offers good splash resistance, while neoprene and butyl rubber provide more extensive protection against a broader range of organic compounds.[3][4][5] Change gloves immediately if contaminated.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EU EN166 standards. A face shield should be worn over goggles for splash-prone procedures.Protects against splashes that can cause serious eye irritation.[6][7]
Skin and Body Protection • Long-sleeved lab coat. • Chemical-resistant apron for large quantities or splash risk. • Closed-toe shoes and long pants.Prevents accidental skin contact, which can lead to irritation or sensitization.[8][9]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If dust or aerosols may be generated and engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter.[10]Prevents inhalation of the powder, which may cause respiratory irritation.[6][10]

Operational and Handling Plan

A systematic workflow is crucial for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste (see Disposal Plan) clean1->clean2 clean3 Doff PPE and Wash Hands clean2->clean3

Caption: Procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Put on all required PPE as specified in the table above.[8]

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula for transfers and handle gently to avoid creating airborne dust.

    • Close the container tightly immediately after use.[6]

  • Experimental Procedure:

    • Perform all reactions and manipulations involving this compound inside the fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[6]

  • Decontamination:

    • After handling, decontaminate all surfaces, glassware, and equipment.

    • Wipe down the work area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Spill and Emergency Procedures

Emergency Response Plan

cluster_small_spill Small Spill (<1 g, contained in hood) cluster_large_spill Large Spill (>1 g or outside hood) cluster_exposure Personal Exposure spill Spill Occurs small1 Alert others in the area spill->small1 Small large1 Evacuate immediate area spill->large1 Large expo_skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. spill->expo_skin Exposure expo_eye Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. spill->expo_eye expo_inhale Inhalation: Move to fresh air. Seek medical attention. spill->expo_inhale small2 Absorb with inert material (e.g., vermiculite) small1->small2 small3 Collect in a sealed hazardous waste container small2->small3 small4 Decontaminate the area small3->small4 large2 Alert supervisor and institution's EHS large1->large2 large3 Restrict access to the area large2->large3

Caption: Decision and action flowchart for spills and personal exposure incidents.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. This compound is a halogenated organic substance and is very toxic to aquatic life.[1]

Waste Management Protocol:

  • Waste Segregation:

    • Chemical Waste: Collect all residual solids, solutions containing the compound, and contaminated solvents in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."

    • Contaminated PPE: Collect all used gloves, weighing papers, absorbent pads, and other disposable materials in a separate, sealed plastic bag or container labeled as "Solid Hazardous Waste."[11]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste," "Methanol solution").

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[2][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.